3-Aminomethyl-7-azaindole hydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPGAKRKCJCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-08-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Monograph: 3-Aminomethyl-7-azaindole Hydrochloride
The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes experimental utility, mechanistic insight, and data integrity.
CAS Number: 1523618-08-7 (Dihydrochloride) | Parent Scaffold: 7-Azaindole
Executive Summary
3-Aminomethyl-7-azaindole hydrochloride (1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine hydrochloride) represents a critical "privileged structure" in modern drug discovery. As a bioisostere of tryptamine, it offers superior aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at position 7. This scaffold is extensively utilized in the design of ATP-competitive kinase inhibitors, serving as a hinge-binding motif where the 3-aminomethyl group acts as a versatile vector for probing solvent-exposed regions of the catalytic pocket.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| IUPAC Name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride |
| CAS Number (2HCl) | 1523618-08-7 |
| CAS Number (Free Base) | 1365272-14-5 |
| Molecular Formula | C₈H₉N₃[1][2] · 2HCl |
| Molecular Weight | 220.10 g/mol (Salt) / 147.18 g/mol (Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calculated) | ~8.9 (Primary amine), ~4.6 (Pyridine N) |
| Melting Point | >250°C (Decomposes) |
Strategic Importance in Medicinal Chemistry
The "Privileged" 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole and purine.[2] In kinase drug discovery, it mimics the adenine ring of ATP.[3] The N7 nitrogen accepts a hydrogen bond from the kinase hinge region, while the N1 hydrogen donates one.
The 3-Aminomethyl Vector
The C3 position is chemically unique. Unlike the C2 position, which often faces the steric bulk of the "gatekeeper" residue in kinases, the C3 position points towards the ribose-binding pocket or the solvent front. Functionalizing this position with a primary amine (aminomethyl) provides:
-
Solubility Enhancement : The ionizable amine drastically improves physicochemical properties compared to neutral alkyl chains.
-
Diversification Point : The primary amine serves as a handle for amide coupling, reductive amination, or sulfonylation to build libraries.
Figure 1: Mechanistic rationale for the 7-azaindole scaffold in kinase inhibitor design. The 3-aminomethyl group acts as a solubilizing linker to the solvent front.
Synthesis & Manufacturing Protocols
The synthesis of 3-aminomethyl-7-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to a standard indole. The most robust industrial route involves a Vilsmeier-Haack formylation followed by reductive amination or oxime reduction.
Validated Synthetic Pathway
Figure 2: Step-wise synthetic pathway from the parent 7-azaindole to the 3-aminomethyl dihydrochloride salt.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Synthesis of 7-Azaindole-3-carboxaldehyde (Intermediate)
-
Reagents : 7-Azaindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq).
-
Procedure : Cool DMF to 0°C. Add POCl₃ dropwise (exothermic) to generate the Vilsmeier reagent. Stir for 30 min.
-
Add 7-azaindole dissolved in DMF slowly.
-
Heat the mixture to 80°C for 4 hours.
-
Quench : Pour onto ice/water. Neutralize with NaOH to pH 7-8. The solid aldehyde precipitates.
-
Purification : Filtration and recrystallization from Ethanol.
-
Yield : Typically 70-85%.
Step 2: Reductive Amination to 3-Aminomethyl-7-azaindole Method A: Oxime Reduction (Preferred for Purity)
-
Oxime Formation : Reflux the aldehyde (1.0 eq) with Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in Ethanol for 2 hours. Isolate the oxime.
-
Reduction : Dissolve oxime in Methanol. Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure or 30 psi) for 12 hours. Alternatively, use Raney Nickel for faster kinetics.
-
Salt Formation : Filter catalyst. Add concentrated HCl (2.5 eq) to the filtrate. Evaporate solvent to obtain the dihydrochloride salt.[4]
-
Purification : Recrystallization from MeOH/Et₂O.
Handling, Stability, and Safety
| Parameter | Guideline |
| Storage | Store at -20°C. Highly hygroscopic; keep under inert gas (Argon/Nitrogen) if possible. |
| Stability | Stable in solid state for >2 years if desiccated. Solutions in DMSO/Water degrade slowly (oxidative dimerization) if exposed to air. |
| Safety Hazards | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |
| Incompatibility | Strong oxidizing agents, acid chlorides (unless acylation is intended), anhydrides. |
Analytical Verification (QC Criteria)
To ensure the integrity of the reagent before use in biological assays:
-
¹H NMR (DMSO-d₆) : Look for the methylene doublet at ~4.2 ppm and the disappearance of the aldehyde proton (~9.9 ppm). The aromatic region should show the characteristic pyrrolo[2,3-b]pyridine pattern (dd at ~8.3 ppm for C6-H).
-
LC-MS : Expect a parent ion [M+H]⁺ = 148.08 (Free base mass).
-
Chloride Content : Titration with AgNO₃ should confirm ~2.0 equivalents of Cl⁻ for the dihydrochloride salt.
References
-
Synthesis of 7-Azaindole Derivatives : Schirok, H. (2006).[5][6] "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545. Link
-
Kinase Inhibitor Design : Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors."[7] Nature Reviews Cancer, 9(1), 28–39. Link
-
Vilsmeier-Haack Protocol : Ivonin, S. P., et al. (2018). "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation." ChemRxiv. Link
-
7-Azaindole Review : Popowycz, F., et al. (2003). "7-Azaindole: a versatile scaffold for the development of bioactive molecules."[8] Tetrahedron, 59(10), 1745-1759.
-
CAS Registry Data : PubChem Compound Summary for CID 91825850 (1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine hydrochloride). Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole-3-carboxaldehyde 97 4649-09-6 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Chemical Compatibility of 3-Amino-7-azaindole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The successful integration of any chemical entity into a drug discovery workflow hinges on a comprehensive understanding of its chemical compatibility. This guide provides an in-depth technical analysis of 3-Amino-7-azaindole dihydrochloride, a key building block in the synthesis of bioactive molecules, particularly kinase inhibitors.[1] While often lauded for its favorable solubility and stability in high-throughput screening formats, a nuanced understanding of its reactivity and potential incompatibilities is crucial for robust and reproducible research.[1] This document moves beyond general statements to provide field-proven insights and actionable protocols for assessing and managing the chemical compatibility of this versatile compound.
Core Physicochemical Properties and Solubility Profile
3-Amino-7-azaindole dihydrochloride (1H-Pyrrolo[2,3-b]pyridin-3-amine dihydrochloride) is an off-white to brown crystalline powder. The dihydrochloride salt form generally enhances aqueous solubility compared to the free base.
Table 1: Key Physicochemical Properties of 3-Amino-7-azaindole
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃·2HCl | Chem-Impex |
| Molecular Weight | 206.07 g/mol | Chem-Impex |
| Melting Point | 194-196 °C | [2] |
| pKa (predicted) | 8.42 ± 0.20 | [2] |
| Appearance | Off-white crystalline or brown powder | Chem-Impex |
Solubility Considerations
While generally cited for its "excellent solubility,"[1] empirical determination across a range of solvents is critical for various applications. The dihydrochloride salt form suggests good solubility in polar protic solvents. However, solubility in common organic solvents used in synthesis and purification requires careful consideration.
Table 2: Predicted and Observed Solubility Behavior
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale and Considerations |
| Polar Protic | Water, Methanol, Ethanol | High | The dihydrochloride salt readily dissolves in polar protic solvents capable of solvating the charged species. |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can solvate the salt form, although solubility may be slightly less than in protic solvents. |
| Ethers | THF, Diethyl ether | Low to Insoluble | The low polarity of ethers is generally insufficient to dissolve the ionic salt. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Insoluble | Similar to ethers, these solvents are not polar enough to effectively solvate the dihydrochloride salt. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar solvents are incompatible with the ionic nature of the compound. |
Experimental Protocol: Determining Solubility
A standardized protocol to determine the solubility of 3-Amino-7-azaindole dihydrochloride in a specific solvent is as follows:
-
Preparation: Add a known excess amount of the compound to a vial containing a precise volume of the solvent of interest at a controlled temperature (e.g., 25 °C).
-
Equilibration: Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Stability Profile: pH, Oxidation, and Photostability
The stability of 3-Amino-7-azaindole dihydrochloride is a critical parameter, particularly for solution-based assays and storage. The 3-aminoindole scaffold can be susceptible to degradation under certain conditions.[3]
pH Stability
The hydrolytic stability of a compound across a range of pH values is a key indicator of its robustness in aqueous environments.
Caption: Workflow for assessing pH-dependent hydrolytic stability.
Expected pH Stability Profile:
-
Acidic Conditions (pH 1-4): The compound is expected to be relatively stable due to the protonation of the amino group and the azaindole nitrogens, which reduces their nucleophilicity and susceptibility to electrophilic attack.
-
Neutral Conditions (pH 6-8): At neutral pH, the free amino group is more nucleophilic and potentially more susceptible to oxidative degradation.
-
Basic Conditions (pH > 8): In basic solutions, the deprotonated form is more electron-rich and likely more prone to oxidation.[3]
Oxidative Stability
Unprotected 3-aminoindoles are known to be sensitive to air and can undergo oxidative dimerization.[3] Therefore, compatibility with oxidizing agents is a significant concern.
Common Oxidizing Agents and Potential Incompatibilities:
-
Hydrogen Peroxide (H₂O₂): Exposure to hydrogen peroxide can lead to the oxidation of the electron-rich 3-aminoindole ring system. This can result in the formation of various oxidized species, potentially leading to discoloration and loss of compound integrity.
-
Peroxy Acids (e.g., m-CPBA): Stronger oxidizing agents like meta-chloroperoxybenzoic acid are likely to be incompatible, leading to rapid degradation.
-
Atmospheric Oxygen: Prolonged exposure to air, especially in solution and at elevated temperatures or in the presence of light, can lead to gradual oxidative degradation.
Photostability
Many indole-containing compounds exhibit photosensitivity. It is crucial to assess the impact of light on the stability of 3-Amino-7-azaindole dihydrochloride, especially for compounds stored in transparent containers or used in light-exposed assays.
Experimental Protocol: Forced Degradation Studies
To empirically determine the stability profile, a forced degradation study should be performed according to ICH Q1A(R2) guidelines.[4]
-
Stock Solution Preparation: Prepare a stock solution of 3-Amino-7-azaindole dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the solid compound and a solution to a light source as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and mass spectrometric detection) to quantify the parent compound and detect the formation of degradation products.
Reactivity with Common Synthetic Reagents
The utility of 3-Amino-7-azaindole dihydrochloride as a synthetic intermediate necessitates an understanding of its compatibility with various classes of reagents.
Reducing Agents
The compatibility with reducing agents is crucial for synthetic steps that may follow the introduction of the 3-amino-7-azaindole moiety.
-
Sodium Borohydride (NaBH₄): In neutral or basic conditions, NaBH₄ is generally compatible and will not reduce the aromatic azaindole ring. However, in acidic media, such as in the presence of a carboxylic acid, NaBH₄ can reduce the indole double bond to form an indoline.[5]
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is often used for the reduction of nitro groups to amines. While generally compatible with the azaindole core, prolonged reaction times or harsh conditions could potentially lead to the reduction of the pyridine ring.
-
Thiol-based Reducing Agents (e.g., DTT, TCEP): These are commonly used in biochemical assays to maintain a reducing environment. 3-Amino-7-azaindole is expected to be compatible with these reagents under typical assay conditions.
Coupling Reagents in Peptide and Amide Synthesis
The primary amino group of 3-Amino-7-azaindole is a key functional handle for derivatization. However, its nucleophilicity can also lead to side reactions with common coupling reagents.
Caption: Desired amide coupling versus potential side reaction with 3-Amino-7-azaindole.
-
Carbodiimides (e.g., EDC, DCC): These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate. The amino group of 3-Amino-7-azaindole can react with this intermediate to form the desired amide bond.
-
Uronium/Guanidinium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents. However, the amino group of 3-Amino-7-azaindole can potentially react directly with the coupling reagent itself, leading to the formation of a guanidinium byproduct and consumption of both the starting material and the reagent. This is a known side reaction for electron-rich amines.
Recommendation: When using uronium/guanidinium-based coupling reagents, it is advisable to pre-activate the carboxylic acid before adding the 3-Amino-7-azaindole to the reaction mixture. This minimizes the concentration of the free coupling reagent available to react with the amino group of the azaindole.
Potential Degradation Pathways
Based on the chemistry of indoles and anilines, several degradation pathways can be anticipated for 3-Amino-7-azaindole.
Caption: Potential degradation pathways for 3-Amino-7-azaindole.
-
Oxidative Degradation: The electron-rich pyrrole ring and the amino substituent make the molecule susceptible to oxidation. This can lead to the formation of hydroxylated species, which can then undergo further oxidation or dimerization.
-
Hydrolytic Degradation: Under harsh acidic or basic conditions, cleavage of the pyrrole ring is a possibility, although this typically requires forcing conditions.
-
Photodegradation: Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to the formation of reactive radical species that can then undergo a variety of reactions to form degradation products.
Concluding Remarks for the Practicing Scientist
3-Amino-7-azaindole dihydrochloride is a valuable and versatile building block in drug discovery. Its reputation for good solubility and stability is generally well-deserved for its application in high-throughput screening. However, researchers must remain vigilant to its potential chemical incompatibilities, particularly when moving into synthetic chemistry and formulation development.
Key Takeaways:
-
Verify Solubility: Do not assume solubility in all solvent systems. Empirically determine solubility in your specific application's solvent.
-
Protect from Oxidation: Due to the electron-rich nature of the 3-aminoindole moiety, minimize exposure to air and oxidizing agents, especially in solution. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and consider the use of antioxidants for long-term storage.
-
Mind the pH: Be aware of the potential for increased degradation at neutral to basic pH. Buffer solutions accordingly for assays and storage.
-
Control Coupling Reactions: When using highly reactive coupling reagents, particularly of the uronium/guanidinium type, pre-activation of the carboxylic acid is a prudent strategy to avoid side reactions.
-
Conduct Forced Degradation Studies: For any new derivative of 3-Amino-7-azaindole intended for further development, a comprehensive forced degradation study is essential to identify potential liabilities and develop stability-indicating analytical methods.
By adhering to these principles and employing the outlined experimental protocols, researchers can effectively harness the synthetic potential of 3-Amino-7-azaindole dihydrochloride while ensuring the integrity and reproducibility of their scientific findings.
References
-
Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC - NIH. (URL: [Link])
-
Azaindoles - Inter Chem. (URL: [Link])
-
Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PubMed. (URL: [Link])
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. (URL: [Link])
-
Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - ResearchGate. (URL: [Link])
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (URL: [Link])
-
Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation | Request PDF - ResearchGate. (URL: [Link])
-
Q1A(R2) Guideline - ICH. (URL: [Link])
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (URL: [Link])
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (URL: [Link])
-
Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation - PubMed. (URL: [Link])
-
API Excipient Compatibility Study - Veeprho. (URL: [Link])
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (URL: [Link])
-
On the reaction of indole with sodium borohydkide in trifluoroacetic acid - ResearchGate. (URL: [Link])
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
-
Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions - PubMed. (URL: [Link])
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. (URL: [Link])
-
Inhibition of indoleamine 2,3 dioxygenase activity by H2O2 - PubMed. (URL: [Link])
-
Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed. (URL: [Link])
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI. (URL: [Link])
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (URL: [Link])
-
Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing). (URL: [Link])
-
Design and optimization of polyindole-integrated bimetallic composites (PLN/CuO–NiO and PLN/Mn–Cu) for efficient photocatalytic degradation of imidacloprid under sunlight irradiation - Materials Advances (RSC Publishing). (URL: [Link])
-
Human Indoleamine 2,3-Dioxygenase Is a Catalyst of Physiological Heme Peroxidase Reactions - Amanote. (URL: [Link])
-
Integrated Quality Assessment: Drug Product - FDA. (URL: [Link])
-
Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes | PLOS One. (URL: [Link])
-
Sop for force degradation study - Pharma Dekho. (URL: [Link])
-
Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws]. (URL: [Link])
-
Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (URL: [Link])
-
Annex 3 - World Health Organization (WHO). (URL: [Link])
-
(PDF) Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways - ResearchGate. (URL: [Link])
-
Photoinduced transformations of Acid Violet 7 and Acid Green 25 in the presence of TiO 2 suspension | Request PDF - ResearchGate. (URL: [Link])
-
Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed. (URL: [Link])
-
Sop for force degradation study - Pharma Dekho. (URL: [Link])
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (URL: [Link])
-
Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2) - SvedbergOpen. (URL: [Link])
-
(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (URL: [Link])
-
Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether - TSI Journals. (URL: [Link])
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - NIH. (URL: [Link])
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])
-
Insights into the Time Evolution of Slowly Photodegrading Contaminants - MDPI. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-AMINO-7-AZAINDOLE | 189882-31-3 [chemicalbook.com]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 4. database.ich.org [database.ich.org]
- 5. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
Navigating the Commercial Landscape of 3-Aminomethyl-7-azaindole Hydrochloride: A Technical Guide for Researchers
Introduction: The Rising Prominence of the 7-Azaindole Scaffold in Kinase Inhibition
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a privileged structure.[1] Its unique bioisosteric relationship with purines allows it to effectively mimic the hinge-binding motif of ATP, a critical interaction for kinase inhibition.[2] This guide provides an in-depth technical overview of a key building block, 3-Aminomethyl-7-azaindole hydrochloride (also known as 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride), focusing on its commercial availability, chemical properties, and its strategic application in the synthesis of next-generation kinase inhibitors. The hydrochloride salt form enhances the compound's solubility and stability, making it a preferred reagent in many synthetic applications.[3]
Chemical Identity and Properties
A clear understanding of the fundamental properties of 3-Aminomethyl-7-azaindole hydrochloride is paramount for its effective use in research and development.
| Property | Value | Source |
| Chemical Name | 3-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride | - |
| Synonyms | 3-Aminomethyl-7-azaindole hydrochloride | - |
| CAS Number | 1408075-79-5 (hydrochloride salt) | - |
| Molecular Formula | C₈H₁₀ClN₃ | - |
| Molecular Weight | 183.64 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | [3] |
Note: Some suppliers may reference the CAS number of the free base, 933691-80-6.
Commercial Availability: A Snapshot of the Supplier Landscape
The accessibility of this key building block is crucial for advancing research programs. While the number of suppliers is growing, it remains a specialized chemical. Below is a representative list of commercial sources. Researchers are advised to request certificates of analysis to confirm purity and specifications.
| Supplier | Product Name | Notes |
| Sunway Pharm Ltd. | 3-Aminomethyl-7-azaindole hydrochloride | Lists CAS 933691-80-6 (free base). |
| Chem-Impex International, Inc. | 3-Amino-7-azaindole dihydrochloride | A related compound, researchers should verify if their synthetic route can utilize this starting material.[3] |
| MySkinRecipes | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Offers related 7-azaindole derivatives, indicating a specialization in this chemical class.[4] |
| Synthonix | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Provides a range of substituted 7-azaindole building blocks.[5] |
Strategic Importance in Kinase Inhibitor Design: Targeting the PI3K/Akt/mTOR Pathway
The 7-azaindole core is a cornerstone in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[6][7] The 3-aminomethyl substituent of the title compound serves as a critical vector for synthetic elaboration, allowing for the introduction of various pharmacophores to enhance potency, selectivity, and pharmacokinetic properties.[8]
The rationale for its utility is rooted in the bidentate hydrogen bonding that the 7-azaindole scaffold forms with the kinase hinge region, mimicking the interaction of adenine in ATP.[2] The aminomethyl group at the 3-position provides a versatile handle for chemists to build out from this core, targeting specific sub-pockets within the kinase active site. This strategic derivatization is key to achieving selectivity for different kinase isoforms, a major challenge in the field.
Caption: Interaction of a 3-aminomethyl-7-azaindole-based inhibitor with a kinase active site.
Synthetic Considerations and Methodologies
The synthesis of 3-Aminomethyl-7-azaindole hydrochloride is a multi-step process that requires careful control of reaction conditions. While specific, detailed protocols are often proprietary, the general synthetic strategies can be inferred from the chemical literature and patents. A common conceptual approach is outlined below.
Conceptual Synthetic Workflow:
Caption: A generalized synthetic workflow for 3-Aminomethyl-7-azaindole hydrochloride.
Exemplary Experimental Protocol (Conceptual):
-
Step 1: Synthesis of the 7-Azaindole Core: This can be achieved through various named reactions, such as those involving the coupling of a substituted aminopyridine with a suitable partner to construct the pyrrole ring.[9]
-
Step 2: Functionalization at the C3 Position: The 7-azaindole core can be functionalized at the 3-position with an electrophilic reagent to introduce a group that can be later converted to an aminomethyl group. For instance, a Vilsmeier-Haack reaction could introduce a formyl group (-CHO), or a cyanation reaction could introduce a nitrile group (-CN).
-
Step 3: Reduction to the Amine: The formyl or nitrile group at the C3 position can be reduced to the aminomethyl group (-CH₂NH₂) using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Step 4: Hydrochloride Salt Formation: The resulting 3-aminomethyl-7-azaindole free base is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt. The salt is typically isolated by filtration and dried under vacuum.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers of related compounds recommend storage at refrigerated temperatures (2-8 °C).[3]
-
Safety: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. In case of exposure, seek immediate medical attention.[10]
Conclusion and Future Outlook
3-Aminomethyl-7-azaindole hydrochloride is a valuable and increasingly important building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Its commercial availability, while still somewhat limited, is expanding to meet the demands of the drug discovery community. A thorough understanding of its chemical properties, synthetic accessibility, and strategic application is crucial for medicinal chemists aiming to develop novel therapeutics for a range of diseases, most notably cancer. As research in this area continues to grow, the demand for this and other functionalized 7-azaindole derivatives is expected to increase, likely leading to a broader supplier base and more readily available technical and safety data.
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Center for Biotechnology Information. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]
-
7-AZAINDOLE 98% FOR SYNTHESIS MSDS CAS No: 271-63-6 MSDS. Loba Chemie. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
7-Azaindole, 98%, COA, Certificate of Analysis, 271-63-6, A 2723. Otto Chemie Pvt. Ltd.[Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
PI3K/Akt/mTOR inhibitors. Adooq Bioscience. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
1H-Pyrrolo[3,2-b]pyridine, 5g, Each. CP Lab Safety. [Link]
-
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Synthonix. [Link]
-
3-(Aminomethyl)pyridine. Oakwood Chemical. [Link]
-
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. MySkinRecipes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 5. Synthonix, Inc > 145934-58-3 | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine [synthonix.com]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]
The 7-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The 7-azaindole scaffold, a bioisostere of both indole and purine, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form specific, bidentate hydrogen bonds have propelled it to the forefront of drug discovery, particularly in the realm of kinase inhibition.[4][5] This guide provides an in-depth technical analysis of the 7-azaindole core, exploring its fundamental physicochemical properties, key synthetic strategies, and diverse therapeutic applications. We will delve into the causal relationships that make this scaffold a preferred choice for medicinal chemists, from its superior hydrogen-bonding capacity to its favorable modulation of pharmacokinetic profiles. Through detailed case studies of approved drugs and clinical candidates, alongside practical experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the power of the 7-azaindole scaffold.
The 7-Azaindole Core: A Strategic Bioisosteric Choice
The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom at the 7-position gives rise to 7-azaindole (1H-Pyrrolo[2,3-b]pyridine).[6][7] This seemingly minor alteration has profound implications for a molecule's biological activity and drug-like properties. As a bioisostere of indole and the purine system, 7-azaindole offers a unique combination of features that medicinal chemists can exploit.[1][2][7]
The introduction of the pyridine nitrogen atom significantly modulates the scaffold's physicochemical properties compared to its indole counterpart.[2] It increases the molecule's polar surface area and potential for hydrogen bonding, which can lead to improved aqueous solubility and more favorable interactions with biological targets.[2] This modification provides a powerful tool for fine-tuning a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a critical aspect of drug design.[3]
Physicochemical Properties: The Nitrogen Advantage
The key distinction of the 7-azaindole scaffold lies in its hydrogen bonding capability. Unlike indole, which possesses only a hydrogen bond donor (the pyrrole N-H), 7-azaindole features both a donor (pyrrole N-H) and a well-positioned acceptor (the pyridine N7 atom).[1][8] This dual functionality is the cornerstone of its success in many drug classes, most notably kinase inhibitors.
| Property | Indole | 7-Azaindole | Rationale for Change |
| pKa (Pyrrole NH) | ~17 | ~16.5 | The electron-withdrawing nature of the adjacent pyridine nitrogen increases the acidity of the pyrrole N-H proton. |
| pKa (Conjugate Acid) | N/A | ~4.6 | The pyridine nitrogen (N7) is basic and can be protonated, which can significantly influence solubility in acidic environments (e.g., the stomach). |
| Hydrogen Bonding | 1 Donor | 1 Donor, 1 Acceptor | The N7 atom provides a crucial hydrogen bond acceptor site, enabling bidentate interactions.[8] |
| Aqueous Solubility | Low | Generally Higher | The increased polarity and ability to be protonated often lead to improved solubility over the parent indole.[2] |
The Quintessential Hinge-Binder: Dominance in Kinase Inhibition
Protein kinases, which regulate a vast array of cellular processes, are among the most important drug targets, especially in oncology.[4][9] The majority of kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket and interacting with a flexible "hinge" region that connects the N- and C-lobes of the kinase domain.[5][8]
The 7-azaindole scaffold is an exceptional hinge-binding motif because it perfectly mimics the hydrogen bonding pattern of the adenine base of ATP.[1][2] The pyrrole N-H acts as a hydrogen bond donor, while the pyridine N7 atom serves as an acceptor, forming two critical hydrogen bonds with the backbone amide groups of the kinase hinge region.[1][4][8] This bidentate interaction provides a strong and specific anchor for the inhibitor, leading to high potency.[5]
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
This interaction is exemplified by Vemurafenib (Zelboraf®) , the first FDA-approved drug containing a 7-azaindole scaffold.[4][8] Developed using a fragment-based drug discovery approach, Vemurafenib is a potent inhibitor of the B-RAF V600E mutant kinase, a key driver in many cases of melanoma.[1][2] Its 7-azaindole core anchors it to the kinase hinge, allowing the rest of the molecule to make favorable interactions within the ATP-binding site, leading to high affinity and selectivity.[1][8]
Synthetic Strategies for 7-Azaindole Derivatives
The growing importance of the 7-azaindole scaffold has spurred the development of numerous synthetic methodologies for its construction and functionalization.[10] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Modern metal-catalyzed cross-coupling reactions are frequently employed to build complexity around the core.
General Synthetic Workflow: A Cross-Coupling Approach
A common and versatile strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material. This often involves a Sonogashira or Suzuki coupling followed by a cyclization step. This approach allows for the late-stage introduction of diversity elements.
Caption: A common workflow for synthesizing substituted 7-azaindoles.
This workflow is highly modular. For instance, starting with 2-amino-3-iodopyridine, a Sonogashira coupling introduces an alkyne, which can then undergo a base-mediated indolization to form the 2-substituted 7-azaindole ring system.[11] Alternatively, Suzuki-Miyaura coupling reactions can be used to install aryl or other groups at various positions, particularly on pre-formed 7-azaindole cores that have been halogenated at specific sites.[7][12]
Key Synthetic Reactions
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is invaluable for creating the C2-C3 bond of the pyrrole ring.[11]
-
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron compound and an organohalide. It is widely used to append aryl or heteroaryl substituents to the 7-azaindole core, often at the C3 or C5 positions, to explore structure-activity relationships (SAR).[7][9]
-
Bartoli Indole Synthesis: A classic method that can be adapted for azaindoles, involving the reaction of a nitro-pyridine with a vinyl Grignard reagent. While effective, it can have limitations in terms of functional group tolerance.
-
Rhodium-Catalyzed C-H Activation: More recent methods utilize transition metals like Rhodium(III) to catalyze the coupling of 2-aminopyridines with alkynes, offering an efficient route to the scaffold.[13]
Therapeutic Applications & Case Studies
The versatility of the 7-azaindole scaffold is evident in the breadth of its applications across various disease areas. While its stronghold is in oncology, its utility extends to inflammatory diseases, neurodegenerative disorders, and infectious diseases.[4][9]
Oncology
The primary application of 7-azaindoles is in the development of small-molecule kinase inhibitors for cancer therapy.[2][14]
-
BRAF Inhibitors: As discussed, Vemurafenib targets the BRAF V600E mutation in melanoma.[2]
-
CSF-1R Inhibitors: Pexidartinib (Turalio®) is an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) kinase for treating tenosynovial giant cell tumors.[1][2]
-
PI3K Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade often deregulated in cancer.[15] Novel 7-azaindole derivatives have been developed as potent inhibitors of PI3K, demonstrating significant anti-proliferative activity in various tumor cell lines.[2][15]
-
FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a target in hepatocellular carcinoma. Structure-based design has led to selective and covalent 7-azaindole-based FGFR4 inhibitors that show significant anti-tumor activity in preclinical models.[16]
-
Dual CDK9/Haspin Inhibitors: Compounds bearing the 7-azaindole scaffold have been identified as dual inhibitors of cyclin-dependent kinase 9 (CDK9) and Haspin kinase, both of which are considered promising oncology targets.[17]
Other Therapeutic Areas
-
Asthma and Allergic Diseases: Fevipiprant , a 7-azaindole derivative, was investigated as a selective antagonist of the CRTh2 receptor for the treatment of asthma.[2]
-
Neurodegenerative Disorders: Kinases such as DYRK1A are implicated in neurodegenerative diseases like Alzheimer's. The 7-azaindole scaffold has been utilized to develop inhibitors for these targets.[2][9]
-
Infectious Diseases: The scaffold has been explored for antiviral applications. Researchers have designed 7-azaindole derivatives that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[18] It has also been investigated for activity against HIV-1 integrase.[12]
Table of Representative 7-Azaindole Based Therapeutic Agents
| Compound | Target(s) | Therapeutic Area | Status |
| Vemurafenib | BRAF V600E Kinase | Oncology (Melanoma) | Approved[2] |
| Pexidartinib | CSF-1R Kinase | Oncology (Tenosynovial Giant Cell Tumor) | Approved[2] |
| Fevipiprant | CRTh2 Receptor | Inflammation (Asthma) | Clinical Development[2] |
| AZD6738 | ATR Kinase | Oncology | Clinical Development[2] |
| Compound 30 (Ref.[16]) | FGFR4 Kinase | Oncology (Hepatocellular Carcinoma) | Preclinical[16] |
Experimental Protocol: Synthesis of a C3-Arylated 7-Azaindole Derivative
This section provides a representative, self-validating protocol for the synthesis of a C3-arylated 7-azaindole via a Suzuki-Miyaura cross-coupling reaction. This protocol is illustrative of the key steps involved in modifying the scaffold to probe SAR.
Objective: To synthesize 3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine from 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 1.97 g, 10 mmol), (4-methoxyphenyl)boronic acid (1.82 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen gas for 10 minutes to create an inert atmosphere. This is critical as the palladium catalyst can be sensitive to oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (112 mg, 0.5 mmol) and triphenylphosphine (262 mg, 1.0 mmol). Add this catalyst mixture to the reaction flask under a positive flow of nitrogen.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) every hour. The disappearance of the starting bromide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product.
-
Characterization (Self-Validation):
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
The NMR spectra should show characteristic peaks for both the 7-azaindole core and the newly introduced 4-methoxyphenyl group.
-
HRMS should provide an exact mass measurement that corresponds to the calculated molecular formula of the product (C₁₄H₁₂N₂O), confirming its elemental composition.
-
Future Outlook
The 7-azaindole scaffold is far from reaching its full potential. Its proven success ensures its continued use as a foundational element in kinase inhibitor design. Future research will likely focus on:
-
Novel Target Classes: Expanding the application of 7-azaindole to other enzyme families and receptor types.
-
Covalent and Allosteric Inhibition: Designing 7-azaindole derivatives that can form covalent bonds with their targets or bind to allosteric sites, potentially offering greater selectivity and duration of action.
-
Advanced Synthetic Methods: Developing more efficient, sustainable, and site-selective methods for functionalizing the 7-azaindole ring to rapidly generate diverse chemical libraries.[10]
-
Targeted Protein Degradation: Incorporating the 7-azaindole scaffold into Proteolysis-Targeting Chimeras (PROTACs) as a warhead to bind to target proteins and induce their degradation.
The unique blend of favorable physicochemical properties, synthetic tractability, and a remarkable ability to engage in high-affinity biological interactions guarantees that the 7-azaindole core will remain a cornerstone of medicinal chemistry for years to come.
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023-12-19). PubMed. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022-05-13). ACS Publications. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020-06-01). PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023-02-22). ACS Omega. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 14. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the 3-Aminomethyl Motif in 7-Azaindole Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary: The 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, widely recognized as a bioisostere of both indole and purine.[1][2] Its utility stems from its ability to mimic the hydrogen-bonding pattern of the adenine ring in ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors.
While the 7-azaindole core provides the essential "hinge-binding" motif (via N1 and N7), the 3-position serves as the critical vector for elaboration. The introduction of a 3-aminomethyl group (–CH₂–NRR’) at this position is not merely a structural extension; it is a strategic medicinal chemistry maneuver designed to:
-
Modulate Physicochemical Properties: Introduce a basic center to improve aqueous solubility and tune logD.
-
Target Solvent-Exposed Residues: Extend the pharmacophore into the ribose binding pocket or the solvent front, often forming salt bridges with conserved Aspartate or Glutamate residues.
-
Enhance Selectivity: Exploit subtle differences in the "sugar pocket" of kinases or the orthosteric sites of GPCRs (e.g., Dopamine D4).
This guide details the structural rationale, synthetic methodologies, and functional impact of the 3-aminomethyl-7-azaindole motif.
Structural Biology & Mechanistic Rationale
The Hinge-Binder Plus Vector Concept
In the context of kinase inhibition, the 7-azaindole core binds to the hinge region of the kinase ATP-binding site.[3] The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met), while the N7 acts as a hydrogen bond acceptor from the backbone amide.[4]
The 3-position of the 7-azaindole ring points directly towards the ribose binding pocket and the solvent interface . Functionalizing this position with an aminomethyl group creates a flexible methylene bridge (-CH2-) that decouples the electronic system of the amine from the aromatic core, allowing the nitrogen atom to adopt a tetrahedral geometry and interact with specific polar residues.
Key Interactions
-
Salt Bridges: The basic nitrogen of the aminomethyl group (often protonated at physiological pH) can form high-energy salt bridges with the carboxylate side chains of conserved residues such as Asp (often part of the DFG motif or the catalytic loop) or Glu (in the
C-helix). -
Solubility Handle: The ionization of the amine significantly lowers the logP of the parent lipophilic scaffold, improving oral bioavailability and reducing promiscuous binding.
Figure 1: Schematic representation of the bidentate hinge binding of 7-azaindole and the interaction of the 3-aminomethyl tail with acidic residues in the kinase pocket.[3]
Synthetic Methodologies
Synthesizing 3-aminomethyl-7-azaindoles requires navigating the electron-deficient nature of the pyridine ring, which can make electrophilic aromatic substitution (like the classic Mannich reaction) sluggish compared to indoles. Three robust protocols are recommended based on the substrate's complexity.
Protocol A: The Modified Mannich Reaction
Best for: Rapid diversification with secondary amines; introducing simple dialkylaminomethyl groups. Mechanism: The reaction utilizes pre-formed iminium species or acidic catalysis to overcome the reduced nucleophilicity of the C3 position.
-
Reagents: 7-azaindole (1.0 eq), Paraformaldehyde (1.2 eq), Secondary Amine (1.1 eq).
-
Solvent: Isopropanol or Acetic Acid.
-
Conditions: Reflux for 4–12 hours.
-
Note: For electron-deficient 7-azaindoles (e.g., 5-halo substituted), adding a Lewis acid (ZnCl₂) or using N,N-dimethylmethyleneammonium chloride (Eschenmoser’s salt) in DCM is preferred.
Protocol B: Reductive Amination via 3-Formyl Intermediate
Best for: High-fidelity synthesis of complex secondary and tertiary amines; avoids dimer formation. Mechanism: Stepwise formation of an imine followed by hydride reduction.
-
Step 1 (Formylation): Vilsmeier-Haack reaction (POCl₃/DMF) or Duff reaction on 7-azaindole to yield 7-azaindole-3-carboxaldehyde .
-
Step 2 (Reductive Amination):
-
Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE or MeOH.
-
Add catalytic AcOH (if using secondary amines).
-
Stir 1h to form imine/hemiaminal.
-
Add Reducing Agent: NaBH(OAc)₃ (1.5 eq) or NaCNBH₃ .
-
Stir at RT for 2–16h.
-
Protocol C: Reduction of 3-Cyano-7-azaindoles
Best for: Generating primary amines (–CH₂NH₂). Mechanism: Catalytic hydrogenation or hydride reduction of a nitrile.
-
Precursor: 3-cyano-7-azaindole (synthesized via electrophilic cyanation).
-
Reduction:
-
Catalytic: H₂ (50 psi), Raney Ni or Pd/C, in MeOH/NH₃ (to prevent secondary amine formation).
-
Chemical: LiAlH₄ in THF (0°C to RT).
-
Figure 2: Primary synthetic routes for accessing 3-aminomethyl-7-azaindole derivatives.
Case Studies & Applications
Kinase Inhibitors: Pexidartinib (PLX3397) Context
While Pexidartinib (Turalio) is formally a 3-((pyridin-3-yl)methyl)-7-azaindole, its design principles mirror the 3-aminomethyl strategy. The methylene bridge at C3 projects the pyridine tail into the "switch control pocket," interacting with the juxtamembrane region. This highlights the utility of the C3-methylene linker in maintaining the correct vector for selectivity against CSF1R, KIT, and FLT3.
Dopamine D4 Receptor Ligands
Research into selective Dopamine D4 ligands identified L-750,667 , a compound featuring a 3-(piperazin-1-ylmethyl)-7-azaindole core.
-
Role: The 7-azaindole mimics the indole of serotonin/dopamine.
-
Aminomethyl Function: The piperazine nitrogen, linked via the methylene group, forms a crucial salt bridge with Asp115 in the D4 receptor binding pocket. This interaction is essential for high-affinity binding (Ki < 1 nM).
Antiviral Agents (SARS-CoV-2)
Recent studies (e.g., ASM series) have utilized 3-aminomethyl-7-azaindoles to inhibit the SARS-CoV-2 spike protein interaction with ACE2. The aminomethyl substituent was found to bind to a specific sub-pocket on the RBD (Receptor Binding Domain), improving potency by 20-fold compared to the unsubstituted scaffold.
Comparative Data: Substituent Effects
The following table summarizes the impact of modifying the 3-position of the 7-azaindole scaffold.
| 3-Position Substituent | Electronic Effect | Physicochemical Impact | Primary Binding Role |
| -H (Unsubstituted) | Neutral | Moderate LogP | Hinge binding only (Core) |
| -Amino (-NH₂) | Electron Donating (+M) | Increases Polarity | Direct H-bond donor/acceptor |
| -Aryl/Heteroaryl | Conjugation / Steric | Increases LogP (Lipophilic) | Hydrophobic/Stacking interactions |
| -Aminomethyl (-CH₂NR₂) | Insulated (No Conjugation) | Decreases LogP (Basic) | Salt Bridge / Long-range Electrostatics |
References
-
Vertex Pharmaceuticals. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Link
-
Takayuki Irie, Masaaki Sawa. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Link
-
Seung-Jun Oh, et al. (2004).[5] Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. Bioorganic & Medicinal Chemistry. Link
-
Popowycz, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25151352, Pexidartinib. PubChem.[6] Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 5. 7-Azaindole-3-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cobimetinib - Wikipedia [en.wikipedia.org]
7-Azaindole: The Purine-Mimetic "Privileged" Scaffold in Kinase Discovery
The following technical guide serves as an advanced primer on the 7-azaindole scaffold, designed for medicinal chemists and drug discovery professionals.
Executive Summary
In the hierarchy of medicinal chemistry scaffolds, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) occupies a "privileged" status, particularly in oncology and immunology.[1][2] Unlike its carbocyclic parent (indole), 7-azaindole possesses a unique electronic signature that mimics the adenine core of ATP. This guide dissects the structural rationale, synthetic pathways, and critical metabolic liabilities (specifically Aldehyde Oxidase) that every lead optimization scientist must navigate when employing this scaffold.
Part 1: The "Privileged" Status – Physicochemical Rationale
To understand the utility of 7-azaindole, one must contrast it with indole.[3] While indole is a lipophilic, electron-rich aromatic system, the introduction of nitrogen at the 7-position (N7) fundamentally alters the physicochemical landscape.
Electronic Divergence & Basicity
The N7 nitrogen is a pyridine-like nitrogen with a lone pair available for hydrogen bonding.
-
Indole:
(protonation occurs at C3, disrupting aromaticity). Effectively non-basic in physiological conditions. -
7-Azaindole:
(protonation at N7). This moderate basicity improves aqueous solubility and allows for salt formation, a critical advantage for oral bioavailability.
The Bioisostere Concept
7-Azaindole is a classic bioisostere of purine . The N1-H and N7 atoms spatially and electronically mimic the N9-H and N1 atoms of adenine. This mimicry is the primary driver of its high hit rate in ATP-competitive kinase inhibitor screens.
Figure 1: The structural evolution from Indole to 7-Azaindole highlights the bioisosteric relationship to Purine.[2][3][4][5][6][7][8]
Part 2: Structural Biology – The Kinase Hinge Motif[1][2]
The defining feature of 7-azaindole in drug design is its ability to form a bidentate hydrogen bond with the kinase hinge region.[1][2]
The "Hinge Binder" Mechanism
In the ATP-binding pocket of kinases, the "hinge" region connects the N- and C-terminal lobes. The backbone residues of this region act as H-bond donors and acceptors.[1][2][9]
-
N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).
-
N7 (Pyridine): Acts as a Hydrogen Bond Acceptor from the backbone amide NH.
This "Donor-Acceptor" (D-A) motif is thermodynamically favorable and provides the rigid anchoring required for selectivity.
Figure 2: The bidentate binding mode of 7-azaindole within the kinase ATP pocket. This dual interaction anchors the molecule, orienting substituents at C3 and C5 into the solvent-exposed or gatekeeper regions.
Part 3: Synthetic Methodologies & Functionalization[3][7][10][11]
From a practical synthesis standpoint, 7-azaindole is versatile but requires specific handling compared to indoles due to the electron-deficient pyridine ring.
Core Functionalization Strategy
The standard medicinal chemistry workflow focuses on orthogonal functionalization:
-
C3-Position: Highly nucleophilic (enamine-like). Susceptible to Electrophilic Aromatic Substitution (EAS).
-
N1-Position: Nucleophilic. Standard alkylation/arylation.
-
C5-Position: Accessible via halogenation (often pre-installed) or C-H activation.
-
C2-Position: The metabolic "hotspot" (see Part 5).
Protocol: C3-Iodination & Suzuki Coupling (Standard Workflow)
This is the most robust route to generate libraries.
Step 1: C3-Iodination
-
Reagents: N-Iodosuccinimide (NIS), KOH (or DMF).
-
Mechanism: Electrophilic attack at the electron-rich C3.
-
Why: Iodine is a superior handle for palladium-catalyzed coupling compared to bromine.
Step 2: N1-Protection/Arylation
-
Reagents: SEM-Cl (protection) or Ar-X/CuI (Ullmann/Chan-Lam).
-
Why: The N1-H is often required for binding (see Part 2), so transient protection (SEM/Boc) is common during synthesis, or it is arylated if the target pocket accommodates it.
Step 3: Suzuki-Miyaura Coupling
-
Reagents: Boronic acid (
), Pd(dppf)Cl2, , Dioxane/Water. -
Outcome: Installation of diverse aryl/heteroaryl groups at C3 to access the "gatekeeper" pocket.
| Reaction Type | Position | Reagents (Typical) | Key Utility |
| Halogenation | C3 | NIS, DMF or | Entry to Pd-coupling |
| N-Alkylation | N1 | Solubility/PK modulation | |
| Minisci Rxn | C2/C4 | Radical C-H alkylation | |
| N-Oxidation | N7 | mCPBA | Activates C4/C6 for |
Part 4: Drug Discovery Case Study – Vemurafenib[1]
Drug: Vemurafenib (Zelboraf) Target: BRAF V600E (Melanoma) Approval: FDA (2011)
The Scaffold Evolution
The discovery of Vemurafenib illustrates the power of the 7-azaindole scaffold in "Fragment-Based Drug Discovery" (FBDD).[1]
-
Initial Hit: A low-affinity 7-azaindole fragment was identified via crystallography screening against PIM1 kinase (off-target).
-
Optimization: The scaffold was repurposed for BRAF.
-
Key Modification:
-
C3-Substitution: A 4-chlorophenyl group was added to target the hydrophobic pocket.
-
C5-Substitution: A difluoro-sulfonamide moiety was installed to improve potency and selectivity.
-
-
Result: The 7-azaindole core provided the necessary hinge-binding affinity (
nM) while maintaining a molecular weight amenable to oral dosing.
Part 5: The "Achilles Heel" – Aldehyde Oxidase (AO) Liability
This is the most critical section for a development scientist. 7-azaindoles are notorious substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme.[5]
The Mechanism of Failure
AO catalyzes the oxidation of the electron-deficient C2 position (adjacent to N1).
-
Reaction:
. -
Impact: The 2-oxo metabolite typically loses kinase affinity (steric clash or loss of aromaticity) and is rapidly cleared.
The "Species Difference" Trap
-
Human: High AO activity.[10]
-
Dog: NO AO activity (AOX1 gene is a pseudogene in canines).
-
Rat: Moderate/Variable.
-
Risk: A compound can look stable in dog PK studies but fail catastrophically in human Phase I trials due to ultra-rapid clearance.
Mitigation Strategies
-
C2-Blocking: Install a small substituent (Methyl, Cl) at C2 to sterically block the enzyme approach.
-
Electronic Deactivation: Electron-donating groups (EDGs) on the pyridine ring can reduce the electrophilicity of C2, making it less susceptible to nucleophilic attack by the AO molybdenum center.
Figure 3: The metabolic pathway mediated by Aldehyde Oxidase. Note the species difference which often leads to false-positive PK results in preclinical dog models.
References
-
Song, J. J., et al. (2012). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews.
-
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E." Nature. (Describes Vemurafenib discovery).
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5] Journal of Medicinal Chemistry.
-
Zhang, M., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2][11] Chemical and Pharmaceutical Bulletin.
-
Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole." Tetrahedron.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using 3-Aminomethyl-7-azaindole for kinase inhibitor library synthesis
Application Note: Strategic Synthesis of Kinase Inhibitor Libraries Using 3-Aminomethyl-7-azaindole
Executive Summary
This guide details the strategic application of 3-aminomethyl-7-azaindole as a privileged scaffold for high-throughput kinase inhibitor discovery. Unlike generic indole platforms, the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) functions as a bioisostere of the adenine purine ring found in ATP. This structural mimicry allows for bidentate hydrogen bonding with the kinase hinge region, while the 3-aminomethyl "vector" orients substituents towards the solvent-exposed front or the ribose-binding pocket. This orientation is critical for tuning physicochemical properties (solubility, permeability) and introducing selectivity elements without disrupting the primary binding mode.
Scientific Rationale: The "Privileged" Scaffold
Hinge Binding Mechanism
The efficacy of 7-azaindole stems from its ability to mimic the hydrogen-bonding pattern of the adenine ring of ATP.
-
Acceptor (N7): The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the kinase hinge (typically the "gatekeeper" + 2 residue).
-
Donor (N1): The pyrrole nitrogen (NH) donates a hydrogen bond to the backbone carbonyl of the hinge.
-
Vector (C3): The 3-position is chemically equivalent to the N9-ribose attachment in ATP. Substituents here project into the solvent channel, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) or diversity elements to probe the P-loop or DFG-motif.
Chemical Advantages over Indole
-
Acidity/Basicity: The N7 nitrogen lowers the pKa of the pyrrole NH (pKa ~13 vs. ~17 for indole), making it a better hydrogen bond donor.
-
Solubility: The pyridine ring increases aqueous solubility compared to the lipophilic indole core, a critical parameter for drug-likeness (Lipinski’s Rule of 5).
Synthetic Strategy & Workflow
The library synthesis relies on a Divergent Strategy . Rather than synthesizing the 3-aminomethyl core from scratch for every analogue, we utilize 7-azaindole-3-carboxaldehyde as the stable "shelf" precursor. This allows for two distinct diversification pathways:
-
Pathway A (Reductive Amination): Reaction with diverse primary/secondary amines to generate secondary/tertiary amine libraries.
-
Pathway B (Amide/Sulfonamide Coupling): Conversion to the primary amine (3-aminomethyl-7-azaindole) followed by capping with acid chlorides or sulfonyl chlorides.
Visual Workflow (DOT Diagram)
Figure 1: Divergent synthesis workflow starting from the stable aldehyde precursor.
Detailed Protocols
Protocol A: Reductive Amination (Library A)
Target: Secondary amines for enhanced solubility and ribose-pocket exploration.
Reagents:
-
Scaffold: 7-Azaindole-3-carboxaldehyde (1.0 equiv)
-
Amine Reagent: Diverse Primary Amines (
) (1.1 equiv) -
Reducing Agent: Sodium triacetoxyborohydride (STAB,
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv, optional to accelerate imine formation)
Step-by-Step Procedure:
-
Imine Formation: In a 4 mL vial (for library scale), dissolve 7-azaindole-3-carboxaldehyde (0.1 mmol) in DCE (1 mL).
-
Add the diverse primary amine (0.11 mmol) and Acetic Acid (0.1 mmol).
-
Shake/Stir at Room Temperature (RT) for 1–2 hours. Note: Monitoring by LC-MS should show disappearance of aldehyde and formation of imine (M+H).
-
Reduction: Add
(0.15 mmol) as a solid or slurry in DCE. -
Stir at RT for 16 hours (overnight).
-
Quench: Add saturated aqueous
(1 mL). Vigorously stir for 20 mins to decompose boron complexes. -
Extraction: Extract with DCM (2 x 2 mL). Phase separation using hydrophobic frits or centrifugation.
-
Purification: Evaporate solvent. Purify via prep-HPLC or SCX (Strong Cation Exchange) cartridges to isolate the basic amine product.
Protocol B: Amide Coupling (Library B)
Target: Amides/Ureas for rigidifying the linker and probing hydrophobic pockets.
Pre-requisite: Synthesis of 3-aminomethyl-7-azaindole (if not purchased).
-
Synthesis: React 7-azaindole-3-carboxaldehyde with excess
and in Methanol. Acidify with HCl to precipitate the hydrochloride salt (more stable than free base).
Coupling Reaction:
-
Dissolution: Dissolve 3-aminomethyl-7-azaindole dihydrochloride (0.1 mmol) in DMF (1 mL).
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv) to neutralize the HCl salt.
-
Activation: Add Carboxylic Acid (0.12 mmol) and HATU (0.12 mmol).
-
Reaction: Shake at RT for 4 hours.
-
Workup: Dilute with Ethyl Acetate, wash with
(aq) to remove DMF, then . -
QC: Verify by LC-MS.
Data Analysis & Validation
Quality Control Criteria
For a library to be valid for screening, compounds must meet the following metrics:
| Metric | Acceptance Criteria | Method |
| Purity | > 90% (Area Under Curve) | UV-Vis (254 nm) / LC-MS |
| Identity | [M+H]+ ± 0.5 Da | ESI-MS |
| Solubility | > 100 µM in PBS (pH 7.4) | Kinetic Turbidimetry |
| Stability | > 95% remaining after 24h | DMSO stock stored at RT |
Structural Validation (NMR)
Key diagnostic peaks for 3-substituted 7-azaindoles:
-
C2-H (Pyrrole): Singlet/Doublet around
7.2–7.5 ppm. -
Pyridine Protons:
-
C6-H: dd,
~8.2 ppm.[1] -
C4-H: dd,
~7.9 ppm. -
C5-H: dd,
~7.0 ppm (Characteristic "upfield" pyridine proton).
-
-
Methylene Linker: Singlet (broad) around
3.8–4.2 ppm (depending on substitution).
Pharmacophore Mapping
The following diagram illustrates the binding interaction of the synthesized inhibitor within the kinase ATP-binding pocket.
Figure 2: Pharmacophore map showing the bidentate hinge binding and the vector of the C3-library substituent.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Link
-
Zhang, L., et al. (2022).[2] Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. Organic Chemistry Frontiers. Link
-
Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry. Link
-
Sigma-Aldrich. 7-Azaindole-3-carboxaldehyde Product Specification. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]
reaction conditions for Sonogashira coupling with 7-azaindoles
Application Note: Optimizing Sonogashira Coupling for 7-Azaindole Scaffolds
Executive Summary & Strategic Analysis
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine adenine ring.[1] However, functionalizing this scaffold via Sonogashira cross-coupling presents unique challenges compared to standard indoles.[1]
The Core Problem: The "N7" Catalyst Poisoning Effect Unlike indole, 7-azaindole possesses a basic pyridine-like nitrogen at position 7 (N7). This nitrogen is a competent ligand for palladium.[1] In standard catalytic cycles, the N7 lone pair competes with phosphine ligands to coordinate with the Pd(II) species.[1] This forms a stable, catalytically inactive "off-cycle" complex (Pd-N7 binding), effectively poisoning the reaction and stalling the catalytic turnover.
Secondary Challenge: Acidity of N1-H
The N1 proton of 7-azaindole (
This guide details three specific protocols designed to circumvent these mechanisms:
-
Protocol A: High-Turnover Standard Coupling (Protected Substrates).
-
Protocol B: Copper-Free "Clean" Coupling (Prevention of Glaser Homocoupling).
-
Protocol C: Direct Coupling of Unprotected 7-Azaindoles.
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the N7-mediated catalyst deactivation pathway.
Figure 1: The "N7 Trap" mechanism showing how the pyridine nitrogen sequesters Palladium intermediates, competing with the productive cycle.[1]
Experimental Protocols
Protocol A: The Robust Method (Protected Substrates)
Best for: 3-iodo-7-azaindoles or 5-bromo-7-azaindoles with N1-protection (Boc, SEM, Tosyl).
Rationale: Protecting the N1 position eliminates acidity issues.[1] Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle that is sterically less prone to displacement by the N7 nitrogen compared to monodentate PPh3.[1]
Reagents:
-
Substrate: N-Boc-3-iodo-7-azaindole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Co-catalyst: CuI (5 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (anhydrous, degassed)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Charging: Add the 7-azaindole halide (1.0 mmol), Pd(dppf)Cl₂ (0.03-0.05 mmol), and CuI (0.05 mmol).
-
Degassing: Cap the vessel and evacuate/backfill with Argon three times. Critical: Oxygen promotes Glaser homocoupling of the alkyne.
-
Solvent Addition: Inject anhydrous DMF (5 mL) and Et₃N (3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) last.
-
Reaction: Heat to 60-80°C for 4–12 hours. Monitor by LCMS.[1]
-
Note: If conversion stalls, boost temperature to 90°C. The N-Boc group is generally stable up to 100°C in non-nucleophilic bases.[1]
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
Protocol B: Copper-Free "Green" Method
Best for: Pharmaceutical intermediates where Cu contamination is a risk, or when the alkyne is prone to homocoupling.
Rationale: Removing copper eliminates the formation of diyne side products (Glaser coupling). To compensate for the lack of the "copper effect" (transmetallation), we use an electron-rich, bulky phosphine ligand (XPhos or cataCXium A) to facilitate the oxidative addition and reductive elimination steps.
Reagents:
-
Substrate: 5-bromo-7-azaindole (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or MeCN/Water (10:1)[1]
Step-by-Step Procedure:
-
Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and XPhos in the solvent (5 mL/mmol) under Argon for 15 minutes at room temperature to generate the active Pd(0)-L species.
-
Addition: Add the azaindole substrate, Cs₂CO₃, and the alkyne.[1]
-
Reaction: Heat to 90-100°C . Copper-free reactions generally require higher temperatures than Pd/Cu systems.[1]
-
Validation: Check for the absence of the homocoupled alkyne dimer via HPLC.[1]
Protocol C: Direct Coupling of Unprotected N-H 7-Azaindoles
Best for: Atom economy and reducing step count (avoiding protection/deprotection).
Rationale: The acidic N1-H will be deprotonated by the base. We use 3.0+ equivalents of base to ensure the substrate remains in the anionic form (which is electron-rich and reactive) while leaving enough base to neutralize the H-X byproduct.
Reagents:
-
Substrate: 3-iodo-7-azaindole (free NH)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[3]
-
Co-catalyst: CuI (5 mol%)
-
Base: Na₂CO₃ (aqueous) or Et₃N (excess)
Step-by-Step Procedure:
-
Solvent System: Use a biphasic system (DME/Water) or polar DMF.[1]
-
Base: Add Na₂CO₃ (3.0 equiv).
-
Temperature: Heat to 80°C .
-
Warning: Unprotected 7-azaindoles are prone to N-alkynylation if the catalyst loading is too high or if specific ligands are used. If N-alkynylation is observed, switch to Protocol A (Protection).[1]
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N7 binding) | Switch to bulky ligands (XPhos, SPhos) or bidentate ligands (dppf). Increase Temp to >90°C to destabilize the Pd-N7 bond. |
| Alkyne Dimer (Glaser Product) | Oxygen presence / Copper activity | strictly degas solvents (freeze-pump-thaw). Switch to Protocol B (Cu-free) . Add ascorbic acid (10 mol%) as a reducing agent.[1] |
| De-iodination (Reduction) | Avoid alcoholic solvents.[1] Ensure anhydrous conditions. | |
| Regioselectivity Issues | C3 vs C5 competition (if di-halogenated) | C3-iodides react faster than C5-bromides. Control temp (RT for C3, Heat for C5). |
Decision Workflow
Use this logic tree to select the appropriate protocol for your specific 7-azaindole scaffold.
Figure 2: Decision matrix for selecting reaction conditions based on substrate protection and electronics.
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]
-
Leboho, T. C., et al. (2014).[1][5] Acid-catalyzed synthesis of 7-azaindoles... and Sonogashira coupling. Bioorganic & Medicinal Chemistry Letters, 24(22), 5223-5227.[1]
-
Pu, X., et al. (2013).[1] Copper-Free Sonogashira Coupling of 7-Azaindoles. Organic Letters, 15(12), 3094–3097.[1]
-
Schilz, M., & Plé, N. (2018).[1] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.[1]
-
Yin, L., & Liebscher, J. (2007).[1] Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[1][5][7][8][9][10] Chemical Reviews, 107(1), 133–173.[1]
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. research.unl.pt [research.unl.pt]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
in vitro kinase assay with 7-azaindole derivatives
Topic: In Vitro Kinase Assay with 7-Azaindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Pursuit of Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate, thereby switching proteins "on" or "off".[1][2] This vast family of over 500 enzymes governs processes from cell proliferation and differentiation to apoptosis and immune response.[3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[3][4]
The development of small-molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies.[5][6] Among the myriad of chemical scaffolds explored, the 7-azaindole core has emerged as a "privileged fragment" in kinase inhibitor design.[6][7][8] This is due to its remarkable ability to act as a bioisostere of the adenine portion of ATP. The 7-azaindole moiety features a pyridine nitrogen atom (a hydrogen bond acceptor) and a pyrrole NH group (a hydrogen bond donor) perfectly positioned to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1][6][9] This bidentate interaction provides a strong and specific anchor for the inhibitor. The success of this scaffold is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for melanoma treatment, which was developed from a 7-azaindole fragment.[5][7]
This document provides a detailed guide for researchers on how to design, execute, and interpret in vitro kinase assays to determine the potency of novel 7-azaindole derivatives.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which 7-azaindole derivatives inhibit kinase activity is through direct competition with ATP. The inhibitor occupies the ATP-binding cleft, with the 7-azaindole core forming key hydrogen bonds with the kinase hinge region, effectively blocking ATP from binding and preventing the phosphotransfer reaction.
Caption: ATP-competitive inhibition by a 7-azaindole derivative.
Principle of the In Vitro Kinase Assay
The fundamental biochemical reaction measured in an in vitro kinase assay is:
Kinase + Substrate + ATP → Phosphorylated Substrate + ADP
The goal is to quantify the rate of this reaction. By introducing a 7-azaindole inhibitor, we can measure its effect on the reaction rate. The potency of the inhibitor is typically expressed as an IC50 value , which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]
There are two primary strategies to monitor this reaction:
-
Measure Product Formation: Directly quantify the amount of phosphorylated substrate.
-
Measure Co-product Formation or Substrate Consumption: Quantify the amount of ADP produced or ATP consumed.[2]
Selecting the Appropriate Assay Format
Several robust methods exist for performing in vitro kinase assays, each with distinct advantages and considerations. The choice of format often depends on throughput needs, available equipment, and safety protocols.
| Assay Format | Principle | Pros | Cons |
| Radiometric | Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP) to the substrate.[11][12][13] | Considered the "gold standard"; direct measurement; highly sensitive; compatible with any substrate.[2][13] | Requires handling of radioactive materials; safety and disposal concerns; lower throughput.[2] |
| Luminescence-Based | Measures the amount of ADP produced (e.g., ADP-Glo™) or ATP remaining (e.g., Kinase-Glo™) via a luciferase-luciferin reaction.[14][15] | High sensitivity and dynamic range; homogeneous "mix-and-read" format; ideal for high-throughput screening (HTS).[16] | Indirect measurement; potential for compound interference with the luciferase enzyme. |
| Fluorescence-Based | Measures changes in fluorescence polarization (FP) or resonance energy transfer (FRET) upon substrate phosphorylation or inhibitor binding.[2] | Homogeneous format; allows for real-time kinetics; non-radioactive.[17] | Requires labeled substrates or tracers; susceptible to interference from fluorescent compounds.[18] |
For its balance of sensitivity, scalability, and safety, this guide will provide a detailed protocol based on the principles of a luminescence-based ADP-quantification assay (e.g., Promega's ADP-Glo™).
Experimental Workflow: Luminescence-Based Assay
The following diagram outlines the sequential steps involved in determining the IC50 of a 7-azaindole derivative using a luminescence-based assay that measures ADP production.
Caption: Workflow for an in vitro kinase assay using ADP-Glo™.
Detailed Protocol: Luminescence-Based IC50 Determination
This protocol is designed to determine the IC50 value of a 7-azaindole derivative against a specific protein kinase.
I. Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
7-Azaindole Derivatives: Stock solutions (e.g., 10 mM in 100% DMSO).
-
ATP: High-purity ATP solution (e.g., 10 mM).
-
Kinase Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT. Note: Optimal buffer conditions may vary by kinase.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar, containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ADP and ATP standards (for assay validation).
-
-
Plates: White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume for 384-well).
-
Equipment: Multichannel pipette, plate shaker, and a luminometer plate reader.
II. Reagent Preparation
-
Kinase Working Solution: Dilute the kinase stock to a 2X final concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
ATP/Substrate Working Solution: Prepare a 2X final concentration mixture of ATP and substrate in Kinase Assay Buffer.
-
Expert Insight: The ATP concentration is critical. For ATP-competitive inhibitors like 7-azaindoles, setting the ATP concentration at or near its Michaelis-Menten constant (Km) for the kinase provides a sensitive measure of competitive potency.
-
-
Inhibitor Plate Preparation (Serial Dilution): a. Add Kinase Assay Buffer to columns 2-12 of a 96-well plate. Add buffer containing 2% DMSO to column 1 (this will be the 0% inhibition control). b. Prepare a starting high concentration of your 7-azaindole derivative in column 12 (e.g., 200 µM in buffer with 2% DMSO). c. Perform a serial dilution (e.g., 1:3 or 1:5) across the plate from column 12 to column 2. This creates a dose-response plate.
III. Step-by-Step Assay Procedure
This protocol assumes a final reaction volume of 20 µL.
-
Inhibitor & Kinase Pre-incubation:
-
Transfer 5 µL of the serially diluted inhibitor from your dilution plate to a new white assay plate.
-
Include controls: 5 µL of buffer with DMSO (for 100% activity) and 5 µL of buffer only (for 0% activity/no-kinase control).
-
Add 5 µL of the 2X Kinase Working Solution to all wells except the no-kinase controls. Add 5 µL of Kinase Assay Buffer to the no-kinase wells.
-
Mix gently on a plate shaker for 30 seconds.
-
Cover the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X ATP/Substrate Working Solution to all wells.
-
Mix on a plate shaker for 1 minute.
-
Cover the plate and incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Mix on a plate shaker for 30 seconds.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for the light-generating reaction.
-
Mix on a plate shaker for 30 seconds.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence (Relative Light Units, RLU) using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, average the RLU values for your controls: RLU_max (100% activity, no inhibitor) and RLU_min (0% activity, no kinase).
-
For each inhibitor concentration (RLU_sample), calculate the percent inhibition using the following formula: % Inhibition = 100 * (RLU_max - RLU_sample) / (RLU_max - RLU_min)
-
-
Determine IC50 Value:
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism.[10][19]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Example Data Presentation
| Compound ID | Target Kinase | ATP Conc. (µM) | IC50 (nM) |
| 7-Aza-Cmpd-01 | Kinase X | 10 | 15.2 |
| 7-Aza-Cmpd-02 | Kinase X | 10 | 89.7 |
| 7-Aza-Cmpd-03 | Kinase X | 10 | 5.5 |
| Vemurafenib (Control) | B-RAF | 10 | 31.0 |
Trustworthiness: Self-Validating Systems and Field Insights
A robust assay is a self-validating one. Always include the following controls and checks:
-
Positive Control Inhibitor: Use a known inhibitor for your target kinase to validate that the assay system is responsive.
-
DMSO Control: The final concentration of DMSO should be consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
Z'-Factor Calculation: For screening campaigns, calculate the Z'-factor using your max and min signal controls. A Z' > 0.5 indicates an excellent assay window suitable for HTS.
-
Compound Interference: Be aware that some test compounds can directly inhibit or enhance the luciferase enzyme used in detection. If a compound shows potent activity, it is prudent to perform a counter-screen where the compound is added directly to an ATP/ADP mixture with the detection reagents to rule out assay artifacts.
By adhering to these principles and protocols, researchers can confidently and accurately determine the inhibitory potency of novel 7-azaindole derivatives, accelerating the journey from chemical synthesis to potential therapeutic candidates.
References
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
In vitro NLK Kinase Assay. PubMed Central. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]
-
Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. ACS Fall 2025. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
Assaying The Kinase Activity Of LRRK2 In Vitro. YouTube. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]
-
A high-throughput radiometric kinase assay. PubMed Central. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
-
IC50 Determination. edX. [Link] (Note: Specific course document URL may vary, general reference to platform)
-
Protein Kinase Activity Assessment with Radiolabeled ATP. YouTube. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. ACS Publications. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
Sources
- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. courses.edx.org [courses.edx.org]
- 11. revvity.com [revvity.com]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation Assays | Revvity [revvity.co.jp]
- 14. ebiotrade.com [ebiotrade.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Aminomethyl-7-azaindole Hydrochloride
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole moiety, a bioisostere of indole, is a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have cemented its role in the development of numerous therapeutic agents, particularly in oncology and virology.[1][2] The introduction of an aminomethyl group at the C3-position creates a critical pharmacophore, 3-Aminomethyl-7-azaindole (also known as 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine), which serves as a key building block for a diverse range of biologically active molecules.[3][4]
However, transitioning from bench-scale synthesis to a robust, scalable process suitable for producing kilogram quantities presents significant challenges. These include ensuring process safety, particularly managing exothermic events and gas evolution, achieving high purity and yield consistently, and maintaining cost-effectiveness. This document provides a comprehensive guide to a validated, scalable synthesis of 3-Aminomethyl-7-azaindole hydrochloride, focusing on the underlying chemical principles, critical process parameters, and safety considerations essential for successful implementation in a drug development setting.
Synthetic Strategy: A Robust Pathway from 3-Cyano-7-azaindole
Several synthetic routes to 3-substituted 7-azaindoles have been reported.[5][6][7] For large-scale production, an ideal pathway minimizes the number of steps, utilizes readily available and cost-effective starting materials, and avoids hazardous reagents or conditions that are difficult to control in large reactors.
After careful evaluation, a two-step sequence starting from 3-cyano-7-azaindole has been selected as the most suitable strategy for scale-up. This approach is advantageous due to:
-
High Convergence: The key aminomethyl functionality is installed in the final synthetic step.
-
Process Safety: It allows for the use of a chemical reduction system that is more manageable on a large scale than high-pressure catalytic hydrogenation or pyrophoric reagents like lithium aluminum hydride.
-
Purity and Isolation: The hydrochloride salt form facilitates straightforward isolation and purification of the final product, yielding a stable, crystalline solid.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow for 3-Aminomethyl-7-azaindole HCl.
Part 1: Catalytic Reduction of 3-Cyano-7-azaindole
The core of this synthesis is the reduction of the nitrile group. While catalytic hydrogenation is an option, a cobalt(II) chloride-catalyzed sodium borohydride reduction offers an excellent alternative for scale-up in standard chemical reactors.
Mechanism Rationale: This system functions through the in-situ generation of cobalt boride, which acts as the active catalyst for the reduction of the nitrile. Sodium borohydride serves as the terminal reductant. This method is highly effective for reducing nitriles to primary amines under relatively mild conditions.
Experimental Protocol: Scale-Up to 100g
This protocol is designed for a 100g scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay, with personnel equipped with standard personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
Table 1: Reagent Quantities and Specifications
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Grade |
| 3-Cyano-7-azaindole | 143.14 | 100.0 g | 0.699 | 1.0 | >98% |
| Cobalt(II) chloride hexahydrate | 237.93 | 33.2 g | 0.140 | 0.2 | ACS Reagent |
| Sodium borohydride (NaBH₄) | 37.83 | 79.3 g | 2.10 | 3.0 | >98%, powder |
| Methanol (MeOH) | 32.04 | 2.0 L | - | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 3.0 L | - | - | Reagent |
| Deionized Water | 18.02 | 2.0 L | - | - | - |
| Celite® | - | 50.0 g | - | - | Filtration aid |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a solids charging port. Purge the reactor with nitrogen for 15 minutes.
-
Charging Reagents: Charge the reactor with 3-cyano-7-azaindole (100.0 g) and methanol (1.0 L). Begin stirring to form a slurry.
-
Inerting and Cooling: Maintain a gentle nitrogen sweep and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Add cobalt(II) chloride hexahydrate (33.2 g) to the slurry. The mixture will typically turn a deep blue/purple color.
-
Controlled Reductant Addition: This is a CRITICAL step. Add sodium borohydride (79.3 g) portion-wise over 2-3 hours.
-
Causality & Safety: The reaction of sodium borohydride with methanol and the reduction itself are exothermic and generate hydrogen gas.[8][9] Portion-wise addition is essential to control the internal temperature below 15 °C and to manage the rate of gas evolution, preventing a dangerous pressure buildup or a runaway reaction.[10][11][12] A vigorous effervescence will be observed, and the reaction mixture will turn black as the cobalt catalyst is reduced.
-
-
Reaction Monitoring: After the final addition of NaBH₄, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Reaction Quench: Carefully and slowly add deionized water (1.0 L) to the reaction mixture while maintaining the temperature below 20 °C. This will quench any unreacted sodium borohydride.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Work-up and Extraction:
-
Add dichloromethane (DCM, 1.5 L) to the remaining aqueous slurry and stir for 15 minutes.
-
Prepare a pad of Celite® (50.0 g) in a large Buchner funnel and filter the mixture to remove the black cobalt salts. Wash the filter cake with additional DCM (2 x 250 mL).
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 500 mL).
-
Combine all organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Aminomethyl-7-azaindole as a crude oil or semi-solid.
-
Part 2: Hydrochloride Salt Formation and Isolation
The final step involves converting the free base into its stable, crystalline hydrochloride salt, which greatly simplifies handling and improves the product's stability.
Experimental Protocol
Table 2: Reagents for Salt Formation
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Grade |
| Crude 3-Aminomethyl-7-azaindole | 147.18 | ~102.8 g (Theoretical) | 0.699 | 1.0 | - |
| Isopropanol (IPA) | 60.10 | 1.0 L | - | - | Reagent |
| 4M HCl in Dioxane | - | ~192 mL | ~0.768 | ~1.1 | Titrated Solution |
| Methyl tert-butyl ether (MTBE) | 88.15 | 500 mL | - | - | Reagent |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 3-Aminomethyl-7-azaindole free base in isopropanol (1.0 L) in the reactor.
-
Precipitation: While stirring, slowly add the 4M HCl in dioxane solution. The product will begin to precipitate as a white solid. Monitor the pH of the slurry using wetted pH paper, aiming for a final pH of 1-2.
-
Crystallization/Granulation: Stir the resulting thick slurry at room temperature for 2-4 hours to allow for complete precipitation and crystal growth. This "granulation" step improves the product's filterability and purity.
-
Isolation: Isolate the solid product by filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with methyl tert-butyl ether (2 x 250 mL) to remove residual dioxane and other non-polar impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Validation and Data
A successful scale-up synthesis requires robust analytical validation to ensure the product meets the required specifications.
Caption: Self-validating system for process control and product release.
Table 3: Expected Results and Specifications
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Yield | 75-85% | Gravimetric |
| Purity | ≥ 99.0% (AUC) | HPLC |
| Identity | Conforms to reference standard | ¹H NMR, MS |
| Melting Point | >250 °C (with decomposition) | Melting Point Apparatus |
| Residual Solvents | IPA, Dioxane, MTBE < ICH limits | Headspace GC |
References
-
Zhang, T., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]
-
Zhang, T., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar. [Link]
-
Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
ChemRxiv. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. [Link]
-
Patrick, A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
- Google Patents. (2017). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
-
ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]
- Google Patents. (2014). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
-
MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry. [Link]
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. [Link]
-
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
Sources
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. wcu.edu [wcu.edu]
- 11. nj.gov [nj.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Strategic Functionalization of 3-Aminomethyl-7-azaindole
Topic: Derivatization of the 3-Aminomethyl Group on the 7-Azaindole Core Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The "Privileged" Kinase Vector
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern kinase inhibitor design. Its structural similarity to the purine base of ATP allows it to anchor effectively into the kinase hinge region via a bidentate hydrogen bonding motif (N1-H donor and N7 acceptor).
While the core scaffold secures the inhibitor within the ATP-binding pocket, the 3-position serves as a critical vector for extending the molecule into the solvent-exposed regions or the ribose-binding pocket. The 3-aminomethyl group (–CH₂NH₂) provides a versatile, nucleophilic handle at this position. Unlike a direct C3-amine (aniline-like), the methylene spacer breaks conjugation with the aromatic system, rendering the amine significantly more basic (pKa ~9.5 vs. ~4.0) and nucleophilic.[1] This allows for facile derivatization into amides, sulfonamides, ureas, and secondary amines, enabling the rapid generation of Focused Libraries to optimize ADME (solubility, permeability) and potency.
Key Chemical Challenges
-
N7 Interference: The pyridine nitrogen (N7) is a Lewis base (pKa ~4.6). Strong Lewis acids or electrophiles can coordinate here, potentially stalling reactions or leading to N7-quaternization side products.
-
Solubility: Unsubstituted 7-azaindoles are polar and can aggregate. Derivatization often requires polar aprotic solvents (DMF, DMSO, NMP).
-
N1 Acidity: The indole N1 proton is acidic (pKa ~13). Strong bases used in alkylation can deprotonate N1, leading to competitive functionalization if not carefully controlled.
Decision Matrix: Selecting the Derivatization Strategy
Before initiating synthesis, select the methodology based on the desired physicochemical profile of the final inhibitor.
Figure 1: Strategic decision tree for functionalizing the 3-aminomethyl handle based on medicinal chemistry objectives.
Detailed Protocols
Protocol A: High-Efficiency Amide Coupling (Library Scale)
For generating diverse amide libraries using carboxylic acids.
Rationale: Acid chlorides are often too reactive and can cause side reactions with the unprotected N1 or N7. This protocol uses HATU, which activates the carboxylic acid in situ for a cleaner reaction with the primary amine, avoiding N1 protection in most cases.
Reagents:
-
Substrate: 3-(Aminomethyl)-7-azaindole (dihydrochloride salt often used for stability).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).[2]
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Preparation: In a 4 mL vial, dissolve the carboxylic acid (1.1 equiv, 0.11 mmol) in anhydrous DMF (1.0 mL).
-
Activation: Add HATU (1.1 equiv, 0.11 mmol) and DIPEA (2.0 equiv, 0.2 mmol). Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add 3-(aminomethyl)-7-azaindole (1.0 equiv, 0.10 mmol). If using the HCl salt, add an extra 2.0 equiv of DIPEA to neutralize the salt.
-
Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS.[2]
-
Checkpoint: If reaction is slow, heat to 40°C. Avoid higher temperatures (>60°C) to prevent dimerization or N1-acylation.
-
-
Workup (Library Scale):
-
Dilute with DMSO (0.5 mL).
-
Filter through a 0.45 µm syringe filter.
-
Purify directly via preparative HPLC (Reverse phase C18, Water/Acetonitrile with 0.1% Formic Acid).
-
-
Workup (Batch Scale >1g):
-
Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
-
Troubleshooting:
-
Issue: N1-acylation observed (di-acylated product).
-
Solution: Use a weaker base (N-methylmorpholine) or switch to EDC/HOBt coupling which is milder than HATU. Alternatively, use the N1-Boc protected precursor and deprotect (TFA/DCM) as the final step.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
For introducing solubilizing groups or hydrophobic tails without a carbonyl linker.
Rationale: The 3-aminomethyl group is highly nucleophilic. To prevent over-alkylation (formation of tertiary amines), we use a mild reducing agent (STAB) and control the stoichiometry.
Reagents:
-
Substrate: 3-(Aminomethyl)-7-azaindole.
-
Carbonyl Source: Aldehyde or Ketone (1.0 equiv).[3]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Additive: Acetic Acid (catalytic).
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 3-(aminomethyl)-7-azaindole (1.0 equiv) and the aldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Acid Catalysis: Add Acetic Acid (1–2 drops per mmol). Stir at RT for 30–60 minutes to allow imine formation. Note: 7-azaindoles are stable to weak acids.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 12 hours under nitrogen.
-
Quench: Add sat. NaHCO₃ solution carefully to quench excess hydride. Stir for 15 minutes.
-
Extraction: Extract with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography is essential.
-
Mobile Phase: DCM:MeOH:NH₄OH (90:10:1). The ammonia is critical to prevent the basic amine product from streaking on silica.
-
Comparative Analysis of Reaction Conditions
| Parameter | Amide Coupling (HATU) | Reductive Amination (STAB) | Urea Formation (Isocyanate) |
| Primary Challenge | N1-Acylation side product | Over-alkylation (Tertiary amine) | Moisture sensitivity |
| Preferred Solvent | DMF or DMA (Polarity) | DCE or DCM (Solubility) | DCM or THF |
| Base Requirement | DIPEA (Essential) | None (AcOH catalyst) | TEA (Catalytic) |
| Temp Range | 0°C to 40°C | 20°C (RT) | 0°C to RT |
| Typical Yield | 80–95% | 60–80% | 85–95% |
| Selectivity | High (Chemoselective for -NH₂) | Moderate (Requires 1:1 stoichiometry) | High |
Mechanistic Insight: The "N7" Effect
Understanding the electronics of the 7-azaindole core is vital for troubleshooting.
Figure 2: Electronic properties of the scaffold. The high basicity of the C3-amine compared to N7 allows for selective functionalization without protecting the ring nitrogen.
Expert Insight: In acidic media (e.g., reductive amination), the N7 nitrogen may protonate first. However, this actually helps the reaction by making the ring electron-deficient, reducing the likelihood of side reactions at the ring carbons, while the aliphatic amine remains nucleophilic enough to attack the aldehyde.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[4][5] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link[4]
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Society Reviews. Link
-
Lévy, F., et al. (2006). Vemurafenib (PLX4032) Discovery.[3] (Referencing the general discovery of 7-azaindole B-Raf inhibitors). Journal of Medicinal Chemistry. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 7-Azaindole Suzuki Coupling Optimization
Topic: Improving Yield of 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Suzuki-Miyaura Reactions Ticket ID: #AZA-7-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The 7-azaindole scaffold presents a unique "dual-threat" in palladium catalysis:
-
Catalyst Sequestration: The pyridine-like nitrogen (N7) is a potent
-donor that displaces phosphine ligands, forming inactive Pd-complexes. -
Protodeboronation: When the 7-azaindole moiety is the nucleophile (boronic acid/ester), the electron-deficient pyridine ring accelerates hydrolytic C-B bond cleavage (protodeboronation), particularly at the C2 position.
This guide provides field-validated protocols to bypass these failure modes, moving beyond standard "screen-and-pray" approaches.
Module 1: The "N7-Poisoning" Effect & Ligand Selection
User Question: My reaction stalls at 20% conversion despite using 5 mol% Pd(PPh3)4. The starting material remains. Why?
Technical Diagnosis: You are likely experiencing catalyst poisoning .[1][2] In standard conditions, the N7 nitrogen of the azaindole binds to the Palladium center more tightly than triphenylphosphine (PPh3), arresting the catalytic cycle before oxidative addition can occur.
The Solution: Steric Bulk & Precatalysts
To prevent N7 coordination, you must use electron-rich, sterically bulky biaryl phosphine ligands. These ligands create a "protective shell" around the Pd(0) center that accommodates the oxidative addition of the aryl halide but physically blocks the coordination of the N7 nitrogen.
Recommended Ligand Systems:
| Ligand | Application | Mechanism of Action |
| XPhos | First Choice (General) | Massive steric bulk prevents N7 binding; high electron density facilitates oxidative addition into electron-rich azaindole halides. |
| SPhos | Sterically Congested | Excellent for ortho-substituted coupling partners. |
| A-taPhos | Difficult Aminations/Couplings | specifically designed to prevent inhibition by basic nitrogens. |
| Pd-G3/G4 | Precatalyst Source | CRITICAL: Do not use Pd(OAc)2 + Ligand. Use pre-formed precatalysts (e.g., XPhos Pd G4) to ensure 100% active species generation. |
Visualizing the Failure Mode
Figure 1: Mechanism of catalyst poisoning by N7-coordination vs. steric shielding by Buchwald ligands.
Module 2: Handling Unprotected (Free N-H) Substrates
User Question: I am trying to couple a 4-chloro-7-azaindole without protecting the N1-H. The yields are inconsistent. Is protection mandatory?
Technical Diagnosis: While protection (e.g., SEM, Boc, Tosyl) is the "safe" route, it adds two synthetic steps. The inconsistency in unprotected couplings usually arises from the acidity of the N1-H (pKa ~13) . Strong bases (like KOtBu) or high concentrations of carbonate can deprotonate N1, creating an azaindolyl anion that bridges two Pd centers, deactivating the catalyst.
Optimization Protocol: The "Base Tuning" Strategy
If you must run unprotected:
-
Switch Base: Use K3PO4 (Tribasic Potassium Phosphate) . It buffers the reaction effectively without generating a high concentration of the inhibitory azaindolyl anion.
-
Solvent System: Use n-Butanol or t-Amyl alcohol . These protic solvents can hydrogen bond with the N1/N7, subtly reducing their ability to coordinate to Palladium.
-
Ratio: Use exactly 2.0 - 3.0 equivalents of base. Excess base exacerbates the poisoning.
Module 3: The Boronate Trap (Protodeboronation)
User Question: I am using a 7-azaindole-2-boronic acid pinacol ester. The major product is just 7-azaindole (H-substitution). How do I stop this?
Technical Diagnosis: This is protodeboronation . The 7-azaindole ring is electron-deficient (pyridine-like). When you form a boronate at C2 (alpha to the nitrogen), the C-B bond is highly labile to hydrolysis, especially in the presence of water and base.
Troubleshooting Workflow
| Variable | Recommendation | Rationale |
| Boron Source | MIDA Boronate | MIDA boronates slow-release the active species, keeping the concentration of the unstable boronic acid low. |
| Water | Strictly Anhydrous | Remove water to stop the hydrolysis pathway. Use anhydrous DMF or Dioxane. |
| Base | Anhydrous K3PO4 or CsF | Avoid aqueous carbonate. Anhydrous K3PO4 provides necessary activation without supplying the protons needed for deboronation. |
| Temperature | Lower (60-80°C) | High temps (>100°C) accelerate deboronation exponentially faster than the coupling. |
Module 4: The "Gold Standard" Protocol
User Question: Just give me the best starting point for a difficult coupling.
Protocol: The "Buchwald-G4" Method Applicable for: Unprotected or Protected 7-azaindole halides coupling with aryl boronic acids.
Reagents
-
Substrate: 1.0 equiv (Aryl halide)
-
Boronic Acid: 1.5 equiv
-
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
-
Alternative: Pd(OAc)2 (5%) + XPhos (10%) - only if G4 unavailable.
-
-
Base: K3PO4 (3.0 equiv, 0.5 M in H2O for protected; Solid/Anhydrous for sensitive boronates)
-
Solvent: 1,4-Dioxane or n-Butanol (0.1 M concentration)
Step-by-Step
-
Charge Solids: Add aryl halide, boronic acid, XPhos Pd G4, and K3PO4 into a vial equipped with a stir bar.
-
Evacuate: Seal and purge with Argon/Nitrogen x3. (Oxygen kills the electron-rich phosphine).
-
Solvent Addition: Add sparged (degassed) solvent via syringe.
-
Reaction: Heat to 80°C (oil bath). Monitor by LCMS at 1 hour.
-
Note: If conversion is <50% at 1h, boost temp to 100°C.
-
-
Workup: Dilute with EtOAc, wash with water. If the product contains the free azaindole nitrogen, it may stick to silica. Add 1% Et3N to your column eluent.
Decision Logic for Optimization
Figure 2: Decision matrix for selecting reaction conditions based on substrate role and protection status.
References
-
Optimization of Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / JACS. Context: Defines the inhibitory effect of unprotected azoles and validates the use of precatalysts (P1/P2) and XPhos/SPhos type ligands.
-
Protodeboronation of (Hetero)Arylboronic Esters. Source: University of Edinburgh / ResearchGate. Context: Detailed kinetic study on why 2-pyridyl/azaindolyl boronates hydrolyze and how pH modulation affects stability.
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Source: NIH / PMC. Context: While focused on amination, this establishes the foundational "Buchwald" logic (RuPhos/XPhos) for overcoming catalyst poisoning in 7-azaindoles.
-
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Source: Sigma-Aldrich (Merck). Context: Technical guide on using Pd-NHC complexes as alternatives when phosphine ligands fail due to coordination issues.
Sources
Technical Support Center: Synthesis of 3-Substituted 7-Azaindoles
Welcome to the technical support center for the synthesis of 3-substituted 7-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Introduction
The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its synthesis, particularly the introduction of substituents at the 3-position, is often plagued by side reactions. The unique electronic nature of the fused pyrrolopyridine system, with its electron-rich pyrrole ring and electron-deficient pyridine ring, presents both opportunities and challenges. This guide provides practical, field-proven insights to help you anticipate, diagnose, and overcome these synthetic hurdles.
Troubleshooting Guide
This section is organized by common reaction types used to introduce substituents at the C3-position of the 7-azaindole nucleus. Each question addresses a specific experimental issue, explains the underlying chemical principles, and provides actionable solutions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds at the 3-position of 7-azaindoles. However, the nitrogen atoms in the ring system can complicate these transformations.
Question 1: My Suzuki/Heck/Sonogashira coupling reaction is sluggish or fails completely. What is causing this and how can I fix it?
Answer:
The most probable cause is the inhibition of the palladium catalyst by the 7-azaindole substrate itself. The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) can act as bidentate chelating ligands for the palladium center, leading to the formation of stable, catalytically inactive complexes. This sequestration of the catalyst from the catalytic cycle is a common failure mode.
Causality Explained:
The desired catalytic cycle for a Suzuki-Miyaura coupling is shown below. The 7-azaindole can intercept the active Pd(0) species, preventing it from entering the cycle through oxidative addition.
Diagram: Palladium Catalyst Inhibition by 7-Azaindole
Caption: Desired catalytic cycle vs. catalyst inhibition by 7-azaindole.
Troubleshooting Protocol:
-
Protect the N1-Position: The most effective strategy is to protect the pyrrole nitrogen. This not only prevents chelation but can also improve the solubility and reactivity of the substrate.
-
Boc (tert-butoxycarbonyl): A common protecting group, though its bulkiness can sometimes hinder reactivity.
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group has been shown to act as both a protecting and an activating group, facilitating nucleophilic aromatic substitution under mild conditions.[1]
-
Sulfonyl groups (e.g., tosyl): Can be effective but may require harsher deprotection conditions.
-
p-Methoxybenzyl: Can be used for N-protection and is often readily cleaved.[2]
-
-
Optimize the Catalyst System:
-
Use Palladium Precatalysts: Modern palladium precatalysts, such as RuPhos Pd G2, are designed to release the active monoligated Pd(0) species efficiently, which can be less susceptible to chelation.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos or DavePhos can promote the desired catalytic cycle and minimize catalyst inhibition. In some cases, for Suzuki-Miyaura couplings, a ligandless catalyst like Pd(PPh3)4 can be effective, particularly when there is a significant difference in the reactivity of the coupling partners (e.g., C-I vs. C-Cl bonds).[2][4]
-
-
Base Selection:
-
For couplings involving unprotected N1-H azaindoles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can be beneficial. It deprotonates both the amine coupling partner (in aminations) and the azaindole N-H, which can reduce the rate of undesired side reactions.[3]
-
For Suzuki couplings with protected azaindoles, bases like cesium carbonate (Cs2CO3) are often effective.[3]
-
Experimental Protocol: Suzuki Coupling of a 3-Iodo-1-acetyl-7-azaindole
This is a general procedure based on established methods.[3]
-
In a reaction vessel, combine 3-iodo-1-acetyl-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Add a suitable palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv.).
-
Add a degassed solvent system, such as a 1:1 mixture of toluene and ethanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation for Unprotected Azaindole | Recommendation for Protected Azaindole | Rationale |
| Catalyst | RuPhos Pd G2 | Pd(PPh3)4, Pd(OAc)2 | Precatalyst minimizes inhibition; standard catalysts are effective with protected substrates. |
| Ligand | RuPhos | Xantphos, SPhos | Bulky, electron-rich ligands promote reductive elimination. |
| Base | LiHMDS | Cs2CO3, K2CO3 | Strong base prevents side reactions with N-H; weaker bases are sufficient for protected substrates. |
| Solvent | Dioxane, Toluene | Toluene/Ethanol, Dioxane | Aprotic solvents are generally preferred. |
Halogenation Reactions
Introducing a halogen at the C3-position is a common strategy for subsequent functionalization via cross-coupling. However, achieving regioselectivity can be challenging.
Question 2: My halogenation of 7-azaindole is not regioselective, and I am getting a mixture of products. How can I selectively halogenate the C3-position?
Answer:
The pyrrole ring of 7-azaindole is electron-rich and susceptible to electrophilic substitution at multiple positions. Achieving high regioselectivity for C3-halogenation requires careful selection of the halogenating agent and reaction conditions.
Causality Explained:
The C3 position is generally the most nucleophilic carbon in the 7-azaindole ring system. However, under certain conditions, halogenation can also occur at other positions on the pyrrole or even the pyridine ring. The choice of solvent and base can significantly influence the outcome.
Troubleshooting Protocol:
-
For C3-Iodination:
-
Use N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide (KOH) in a solvent such as dichloromethane (DCM). This method has been shown to provide high yields of the C3-iodinated product.[2]
-
-
For C3-Bromination:
-
Direct bromination can be less selective. Consider a two-step approach if direct bromination is problematic: first, introduce a directing group at C3 (e.g., by formylation), then perform the bromination, and finally remove the directing group.
-
For already substituted azaindoles, such as 4-chloro-3-nitro-7-azaindole, highly regioselective bromination at the 5-position has been achieved, indicating that existing substituents heavily influence the regioselectivity of subsequent halogenations.[5]
-
-
For C3-Sulfenylation/Selenylation:
Experimental Protocol: Regioselective C3-Iodination of 7-Azaindole
This protocol is adapted from a reported synthesis.[2]
-
Dissolve 7-azaindole (1.0 equiv.) in dichloromethane (DCM).
-
Add potassium hydroxide (0.5 equiv.).
-
Cool the mixture in an ice bath.
-
Add N-iodosuccinimide (1.0 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 3-iodo-7-azaindole, which can be further purified by crystallization or chromatography.
| Halogenation Type | Reagent | Conditions | Key Considerations |
| C3-Iodination | NIS/KOH | DCM, 0 °C to rt | High regioselectivity for the C3 position.[2] |
| C3-Sulfenylation | Thiophenol/I2 | DMSO, 80 °C | Iodine acts as a catalyst for regioselective C-S bond formation.[6] |
| C5-Bromination | NBS | H2SO4 | On a 4-chloro-3-nitro-7-azaindole substrate, high regioselectivity for C5 is observed.[5] |
Ring Formation and Cyclization Reactions
Side reactions during the initial construction of the 7-azaindole ring can significantly impact yield and purity.
Question 3: I am attempting a Chichibabin or Madelung synthesis of a 7-azaindole and am observing significant byproduct formation. What are these byproducts and how can I avoid them?
Answer:
Both the Chichibabin and Madelung syntheses can be prone to side reactions, particularly dimerization and aldol-type condensations, due to the reactive intermediates and harsh reaction conditions often employed.
Causality Explained:
-
Chichibabin Reaction: In the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile using LDA, the lithiated picoline intermediate can act as a nucleophile and attack another molecule of the starting picoline, leading to dimerization.[8]
-
Madelung Synthesis: During the intramolecular cyclization of N-acyl-o-toluidines, side products such as an azaindolineazaindole derivative and an aminoalcohol have been observed. The aminoalcohol is believed to result from an aldol reaction between two molecules of an intermediate aldehyde.[9]
Diagram: Side Reactions in Chichibabin Synthesis
Caption: Dimerization as a side reaction in Chichibabin synthesis.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature Control: Carefully control the reaction temperature. For Madelung synthesis, which often requires high temperatures, a systematic optimization of the temperature profile can minimize byproduct formation.
-
Addition Rate: Slow, controlled addition of reagents can help to minimize the concentration of reactive intermediates, thus disfavoring bimolecular side reactions like dimerization.
-
-
Choice of Base: The choice of base can be critical. In some cases, using a slight excess of a strong base like LDA can favor the desired cyclization over side reactions.[9]
-
Alternative Synthetic Routes: If side reactions in classical named reactions are persistent, consider modern, transition-metal-catalyzed methods for constructing the 7-azaindole ring, such as those involving Sonogashira coupling followed by cyclization.[10] These methods often proceed under milder conditions with higher functional group tolerance.
Frequently Asked Questions (FAQs)
Q1: How can I prevent unwanted N-oxidation of the pyridine ring?
A: Unwanted N-oxidation can occur in the presence of strong oxidizing agents. While sometimes intentional to activate the pyridine ring for certain substitutions, it is often an undesired side reaction. To prevent it:
-
Avoid strong oxidizing agents if possible.
-
If an oxidation step is necessary elsewhere in the molecule, protect the 7-azaindole nitrogen beforehand. A sulfonyl protecting group has been noted to prevent N-oxidation during the synthesis of 7-azaindolinones.
-
Conduct reactions under an inert atmosphere to minimize exposure to atmospheric oxygen, especially at elevated temperatures.
Q2: I am observing what appears to be dimer formation of my 7-azaindole product during purification or storage. How can I address this?
A: 7-Azaindole readily forms a hydrogen-bonded dimer, especially in nonpolar solvents and in the solid state.[11] This is a physical association and usually does not represent a covalent side product.
-
During Purification: Use polar solvents for chromatography or recrystallization to disrupt the hydrogen bonding.
-
For Characterization (NMR): Dimerization can cause broadening of the N-H proton signal in NMR. Running the NMR in a hydrogen-bond-accepting solvent like DMSO-d6 can help to obtain a sharp N-H signal.
-
For Reactions: If dimerization is suspected to interfere with a reaction, consider N-protection to block the hydrogen bonding sites.
Q3: What is the best protecting group strategy for multi-step syntheses involving 3-substituted 7-azaindoles?
A: The optimal protecting group strategy depends on the planned reaction sequence.
-
For Palladium-Catalyzed Couplings: As discussed in the troubleshooting guide, N-protection is highly recommended. A Boc group is a versatile choice due to its relatively mild cleavage conditions (acidic, e.g., TFA). For enhanced reactivity, a SEM group can be advantageous.[1][12]
-
For Reactions Requiring Strong Bases: A sulfonyl group (e.g., tosyl or nosyl) can be more robust than a Boc group.
-
Orthogonality: In complex syntheses, choose protecting groups that can be removed under different conditions (e.g., an N-Boc group removable with acid and a silyl ether on another part of the molecule removable with fluoride).
By understanding the underlying causes of these common side reactions and implementing the suggested protocols and strategies, you can significantly improve the efficiency, yield, and purity of your 3-substituted 7-azaindole syntheses.
References
-
Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
-
Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2017). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry. [Link]
-
Larhed, M., et al. (2011). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]
-
Reddy, G. N. M., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. [Link]
-
Kumar, A., et al. (2020). 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Lim, F. T. H., & Hirao, H. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. [Link]
-
Sharma, V., et al. (2022). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
Sarpong, R., & Tantillo, D. J. (2023). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]
-
Bryantsev, V. S., & Hay, B. P. (2005). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Yuan, C., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Kumar, S., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. [Link]
-
Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Collum, D. B., et al. (2013). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
-
Cacchi, S., et al. (2004). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Ackermann, L., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
Joseph, B., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Wikipedia. (n.d.). Madelung synthesis. Wikipedia. [Link]
-
Hansen, M. H., et al. (2014). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]
-
Francke, R., & Viljoen, J. C. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
-
Sharma, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. [Link]
-
Brands, M., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kumar, S., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. [Link]
-
Demchenko, A. V., et al. (2023). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]
-
Crousse, B., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
minimizing byproducts in the formylation of 7-azaindole
Welcome to the technical support center for the formylation of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproducts and optimize the synthesis of 7-azaindole-3-carboxaldehyde, a critical building block in medicinal chemistry.[1][2]
Introduction: The Chemistry of 7-Azaindole Formylation
7-Azaindole is an important heterocyclic scaffold in pharmaceutical development due to its ability to mimic indole and participate in key biological interactions.[3] The introduction of a formyl group at the C3 position is a common and crucial transformation, most frequently accomplished via the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[6][7]
While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of undesirable byproducts, impacting yield and purity. This guide will walk you through the common challenges and provide solutions grounded in chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction the preferred method for formylating 7-azaindole?
A1: The Vilsmeier-Haack reaction is favored for several reasons. The Vilsmeier reagent is a relatively mild electrophile, which is well-suited for electron-rich heterocycles like 7-azaindole that can be sensitive to stronger acidic conditions.[4][8] The reaction is also highly regioselective for the electron-rich C3 position of the 7-azaindole nucleus, leading to the desired 7-azaindole-3-carboxaldehyde.[9] Furthermore, the reagents (DMF and POCl₃) are readily available and cost-effective.[8]
Q2: What is the Vilsmeier reagent and how is it formed?
A2: The Vilsmeier reagent is a chloroiminium salt, specifically (chloromethylene)dimethylammonium chloride when formed from DMF and POCl₃.[6][10] It is generated in situ through the reaction of the oxygen atom of DMF with POCl₃, followed by the elimination of a phosphate byproduct.[7] The resulting iminium ion is the active electrophile in the formylation reaction.
Q3: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?
A3: Yes, other activating agents can be used, such as oxalyl chloride or thionyl chloride.[11] These alternatives can sometimes offer advantages, such as cleaner reactions, because their byproducts are gaseous (CO₂, CO, SO₂) and are easily removed from the reaction mixture.[11]
Q4: At which position on the 7-azaindole ring does formylation occur?
A4: The formylation of 7-azaindole via the Vilsmeier-Haack reaction is highly regioselective and occurs at the C3 position. This is because the nitrogen atom of the pyrrole ring is electron-donating, making the C3 position the most nucleophilic and susceptible to electrophilic attack.
Q5: What are the most common byproducts in the formylation of 7-azaindole?
A5: Common byproducts can include:
-
Di-formylated products: Where a second formyl group is added to the molecule.
-
N-formylated products: Although less common for the Vilsmeier-Haack reaction on the heterocycle itself, it can be a consideration.
-
Colored impurities: Often resulting from polymerization or degradation of the electron-rich 7-azaindole under the reaction conditions.
-
Unreacted starting material: Due to incomplete reaction.
-
Hydrolysis intermediates: If the workup is not performed correctly, the intermediate iminium salt may not be fully hydrolyzed to the aldehyde.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formylation of 7-azaindole and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 7-azaindole-3-carboxaldehyde | 1. Incomplete reaction. 2. Decomposition of the Vilsmeier reagent. 3. Suboptimal reaction temperature. 4. Impure reagents. | 1. Increase reaction time or temperature cautiously. 2. Ensure strictly anhydrous conditions. Use freshly distilled solvents and reagents. 3. Carefully control the temperature during the addition of POCl₃ to DMF (typically 0 °C) and during the reaction with 7-azaindole. 4. Use high-purity 7-azaindole, DMF, and POCl₃. |
| Formation of a Dark-Colored, Tarry Reaction Mixture | 1. Reaction temperature is too high, leading to polymerization or degradation. 2. Presence of oxygen. 3. Prolonged reaction time at elevated temperatures. | 1. Maintain the recommended reaction temperature. Consider lowering the temperature and extending the reaction time. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed. |
| Presence of a Significant Amount of Unreacted 7-azaindole | 1. Insufficient Vilsmeier reagent. 2. Deactivation of the Vilsmeier reagent by moisture. 3. Low reaction temperature or insufficient reaction time. | 1. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. 3. Gradually increase the reaction temperature and monitor by TLC. |
| Isolation of a Water-Soluble Byproduct Instead of the Aldehyde | 1. Incomplete hydrolysis of the intermediate iminium salt. 2. Incorrect pH during workup. | 1. Ensure thorough quenching of the reaction with an aqueous solution (e.g., sodium acetate or sodium bicarbonate solution). 2. Adjust the pH of the aqueous phase to be basic (pH 8-9) during workup to facilitate the hydrolysis of the iminium salt. |
| Formation of Di-formylated Byproducts | 1. Use of a large excess of the Vilsmeier reagent. 2. High reaction temperature. | 1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.2 equivalents). 2. Maintain a lower reaction temperature to improve selectivity. |
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation of 7-Azaindole
This protocol is designed to maximize the yield of 7-azaindole-3-carboxaldehyde while minimizing byproduct formation.
Materials:
-
7-Azaindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 7-azaindole (1 equivalent) in anhydrous DCM.
-
Add the 7-azaindole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH 8-9). Caution: This is an exothermic process and may cause gas evolution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 7-azaindole-3-carboxaldehyde.
-
Visualizing the Process
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Decision tree for troubleshooting formylation issues.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Slideshare. (2014, October 28). Vilsmeier haack reaction. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
YouTube. (2020, June 10). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
- Pawar, S. D., & Patil, S. L. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 456-474.
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9(7), 1856-1862.
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier haack reaction | PPTX [slideshare.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of 7-Azaindole Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered with 7-azaindole based inhibitors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bond interactions with the kinase hinge region.[1][2][3] However, the often planar and aromatic nature of these molecules can lead to low aqueous solubility, hindering their development as therapeutic agents.[4][5]
This guide is designed to provide you with a logical framework for diagnosing and overcoming solubility issues, backed by scientific principles and practical, field-proven insights.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address specific experimental observations and guide you toward a rational solution.
Q1: My 7-azaindole inhibitor precipitates out of my aqueous buffer during my in vitro assay. What is my first step?
A1: Initial Diagnosis and Characterization
Precipitation during an assay is a clear indicator of low aqueous solubility. Before attempting to improve solubility, it's crucial to quantify the problem.
Causality: Understanding the type of solubility and the extent of the problem will guide your strategy. Kinetic solubility is relevant for initial, rapid assessments from a DMSO stock, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[6][7]
Recommended Action:
-
Determine the Kinetic and Thermodynamic Solubility:
-
Kinetic Solubility Assay: This is a high-throughput method ideal for early-stage discovery.[6][7] It involves adding a concentrated DMSO stock solution of your inhibitor to an aqueous buffer and measuring the concentration at which precipitation occurs, often by nephelometry or UV spectrophotometry after filtration.[8]
-
Thermodynamic Solubility Assay: This "shake-flask" method measures the equilibrium solubility of the solid compound in a buffer over a longer period (e.g., 24 hours) and is crucial for lead optimization.[9][10]
-
-
Assess the pH-Solubility Profile: The ionization state of your 7-azaindole inhibitor can significantly impact its solubility.[11]
-
Experimental Protocol: Measure the thermodynamic solubility in a series of buffers with varying pH (e.g., pH 2, 5, 7.4, and 9). This will reveal if your compound is acidic, basic, or neutral and at which pH it is most soluble.
-
Step-by-Step Protocol: Thermodynamic Solubility Assay (Shake-Flask Method) [9][10]
-
Add an excess amount of the solid 7-azaindole inhibitor to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved inhibitor in the filtrate using a suitable analytical method, such as HPLC-UV.
-
The resulting concentration is the thermodynamic solubility at that specific pH.
Q2: My inhibitor's solubility is still too low for in vivo studies, even after optimizing the buffer pH. What are my next steps?
A2: Exploring Formulation and Structural Modification Strategies
If intrinsic solubility is the limiting factor, you have several avenues to explore, ranging from formulation approaches to chemical modifications of the inhibitor itself. The choice of strategy will depend on the stage of your project and the properties of your specific molecule.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the aqueous solubility of 7-azaindole based inhibitors.
Structural Modification Strategies
A3: Rational Design for Solubility Enhancement
The key is to introduce polarity or disrupt crystal packing without disturbing the key interactions with the biological target.[12][13]
Causality: Highly planar and aromatic molecules often have strong crystal lattice energy, which contributes to poor solubility. Disrupting this planarity can improve solubility.[13] Introducing polar functional groups can increase interactions with water molecules.
Strategies:
-
Introduce Polar Functional Groups: Adding small, polar groups like hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) can increase hydrophilicity. However, be mindful of their potential impact on metabolism and target binding.
-
Disrupt Planarity: Introducing a non-planar substituent can disrupt the crystal packing of the molecule, leading to improved solubility.[13] For example, adding a methyl group ortho to a rotating bond can induce a twist in the molecule.[5]
-
Increase Fraction of sp3 Carbon Atoms (Fsp3): Increasing the three-dimensional character of the molecule by incorporating aliphatic fragments can improve solubility.[5]
-
Bioisosteric Replacement: Consider replacing a hydrophobic aromatic ring with a more polar heterocycle, if this is not detrimental to the inhibitor's activity.
Decision-Making Workflow for Structural Modification
Caption: Decision workflow for structural modification.
Formulation-Based Strategies
A4: Leveraging Excipients and Advanced Formulation Techniques
Formulation strategies aim to increase the concentration of the inhibitor in solution without altering its chemical structure.
1. Salt Formation:
-
Causality: For ionizable compounds, forming a salt is a highly effective way to increase solubility and dissolution rate.[5][14] The salt form often has different physicochemical properties than the free acid or base.[14]
-
When to Use: If your 7-azaindole derivative has a sufficiently basic nitrogen (the pyridine nitrogen of the 7-azaindole core is weakly basic), you can form a salt with an acidic counter-ion.[15] The pKa difference between the drug and the counter-ion should ideally be greater than 2 to ensure a stable salt.[16]
-
Selection of Counter-ions: Common pharmaceutically acceptable counter-ions include hydrochloride, mesylate, and tosylate. The choice of counter-ion can impact the salt's crystallinity, hygroscopicity, and stability.
2. Use of Cyclodextrins:
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17] They can encapsulate poorly soluble molecules, like your 7-azaindole inhibitor, forming an inclusion complex that is more water-soluble.[17][18]
-
Choosing the Right Cyclodextrin: The size of the cyclodextrin cavity must be appropriate for the size of your inhibitor.[19] Beta-cyclodextrins (β-CD) are commonly used, and chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer even greater solubility and are often preferred for parenteral formulations.[20]
Step-by-Step Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Create a paste by adding a small amount of a water-miscible solvent (e.g., 50% ethanol) to a mixture of the 7-azaindole inhibitor and the chosen cyclodextrin (typically in a 1:1 or 1:2 molar ratio).
-
Knead the paste thoroughly for a specified time (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterize the formation of the inclusion complex using techniques like DSC, XRD, or NMR.
3. Solid Dispersions:
-
Causality: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a polymer.[21][22] This can enhance solubility by reducing the particle size of the drug to a molecular level and by converting the crystalline drug to a more soluble amorphous form.[23]
-
Common Carriers: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are frequently used carriers.
-
Preparation Methods: Common methods include solvent evaporation and melt extrusion.
-
Characterization: It's crucial to characterize the solid dispersion to confirm the amorphous state of the drug and to assess for any drug-carrier interactions using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).[23][24]
4. Prodrug Approach:
-
Causality: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[25] A common prodrug strategy for improving solubility is to attach a polar promoiety, such as a phosphate or an amino acid, which is later cleaved by enzymes in vivo.[25][26]
-
Design Considerations: The linker between the drug and the promoiety must be stable in the formulation but readily cleaved in the body to release the active drug.
Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| Salt Formation | Ionization of the drug | 10 - 1,000 | Simple, well-established, can improve dissolution rate | Only applicable to ionizable compounds, potential for hygroscopicity and polymorphism |
| Cyclodextrins | Encapsulation of the drug | 2 - 100 | Can be used for neutral compounds, can improve stability | Can be limited by the size of the drug, potential for nephrotoxicity with some cyclodextrins at high doses |
| Solid Dispersions | Amorphous form, increased surface area | 10 - 10,000 | Significant solubility enhancement, can improve dissolution rate | Physical instability (recrystallization), potential for drug-carrier interactions |
| Prodrugs | Covalent modification with a polar promoiety | 10 - 10,000+ | Can dramatically increase solubility, can be used to target specific tissues | Requires chemical modification, potential for altered pharmacokinetics and toxicology |
Part 3: Experimental Workflows and Data Interpretation
Workflow for Addressing Low Solubility of a 7-Azaindole Inhibitor
Caption: A systematic workflow for tackling solubility challenges.
References
-
Improving aqueous solubility through minor structural changes. (2017). PubMed. Retrieved from [Link]
-
Solubility of poorly soluble drugs by using solid ppt. (n.d.). Slideshare. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). PubMed Central. Retrieved from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC - NIH. Retrieved from [Link]
-
Solid dispersions: Solubility enhancement technique for poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (n.d.). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. Retrieved from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. Retrieved from [Link]
-
A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility. (2024). PubMed. Retrieved from [Link]
-
5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (2025). Preprints.org. Retrieved from [Link]
-
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
- 7-azaindole and preparation method thereof. (n.d.). Google Patents.
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the criteria for the selection of a drug in Cyclodextrin cavity ?. (2022). ResearchGate. Retrieved from [Link]
-
Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (n.d.). MDPI. Retrieved from [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). AAPS PharmSciTech. Retrieved from [Link]
-
Tactics to Improve Solubility. (2021). Books - The Royal Society of Chemistry. Retrieved from [Link]
-
In-vitro Thermodynamic Solubility. (2025). Protocols.io. Retrieved from [Link]
-
Physicochemical Studies on Solid Dispersions of Poorly Water-Soluble Drugs: Evaluation of Capabilities and Limitations of Thermal Analysis Techniques. (n.d.). An-Najah Staff. Retrieved from [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC - NIH. Retrieved from [Link]
-
Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs. (2020). PMC - NIH. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). PubMed. Retrieved from [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.). Scientific Research Publishing. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
-
Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. (n.d.). PMC - NIH. Retrieved from [Link]
-
Enhancing Drug Design Through Prodrugs. (2024). ResearchGate. Retrieved from [Link]
-
ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. (2015). Purdue e-Pubs. Retrieved from [Link]
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (n.d.). RSC Publishing. Retrieved from [Link]
-
Azaindole Therapeutic Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. evotec.com [evotec.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfachemic.com [alfachemic.com]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solubility of poorly soluble drugs by using solid ppt | PPTX [slideshare.net]
- 22. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 23. Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. staff-old.najah.edu [staff-old.najah.edu]
- 25. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison for Kinase Inhibitor Design: 7-Azaindole vs. Indole Scaffolds
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the competitive landscape of kinase inhibitor development, the choice of the core heterocyclic scaffold is a critical decision that profoundly impacts a compound's potency, selectivity, and overall drug-like properties. While the indole ring has long been a staple in medicinal chemistry, its bioisostere, the 7-azaindole scaffold, has emerged as a superior alternative for interacting with the ATP-binding site of many kinases. This guide provides a detailed, evidence-based comparison of these two scaffolds, explaining the fundamental chemical principles that differentiate them and presenting the experimental data that underscores the strategic advantage of using the 7-azaindole motif. We will delve into the nuanced hydrogen bonding interactions with the kinase hinge region, showcase comparative binding data, and provide robust experimental protocols for evaluating these scaffolds in your own research.
The Structural Distinction: How One Nitrogen Atom Changes Everything
At first glance, indole and 7-azaindole are remarkably similar. Both are bicyclic aromatic heterocycles. The critical difference lies in the substitution of a carbon atom at the 7-position of the indole ring with a nitrogen atom to form 7-azaindole.[1] This seemingly minor alteration has profound stereoelectronic consequences that directly translate to binding affinity.
-
Hydrogen Bonding Potential: The most significant impact of this nitrogen substitution is the creation of a bidentate hydrogen-bonding motif.[2][3] The pyrrolic N-H of the 7-azaindole acts as a hydrogen bond donor, analogous to the indole N-H. However, the adjacent pyridine nitrogen (N7) introduces a crucial hydrogen bond acceptor.[2][4] This dual donor-acceptor capability allows the 7-azaindole scaffold to form two simultaneous hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[5]
-
Physicochemical Properties: The introduction of the nitrogen atom also favorably modulates key physicochemical properties. Azaindoles, including the 7-aza isomer, generally exhibit increased aqueous solubility and a more favorable polar surface area compared to their indole counterparts.[5][6] These improvements can lead to better pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[1][5]
Caption: Chemical structures of Indole and 7-Azaindole.
A Mechanistic Deep Dive into Kinase Hinge Binding
The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. It is the anchor point for the adenine ring of ATP, and successful ATP-competitive inhibitors must effectively mimic this interaction.
The 7-Azaindole Advantage in Action
The bidentate hydrogen bonding capability of 7-azaindole is the cornerstone of its enhanced binding affinity.[2][3] Typically, the pyrrole N-H donates a hydrogen bond to the backbone carbonyl oxygen of one hinge residue, while the pyridine N7 atom accepts a hydrogen bond from a backbone N-H of a nearby residue.[2][4] This creates a highly stable, pre-organized interaction that significantly contributes to the inhibitor's potency.
In contrast, the indole scaffold can only form a single hydrogen bond via its N-H donor. While still a crucial interaction, it lacks the secondary anchoring point provided by the 7-azaindole's nitrogen, often resulting in lower binding affinity.
Caption: H-bond interactions of scaffolds with the kinase hinge.
Experimental Evidence: A Case Study in Pim Kinases
The Pim family of serine/threonine kinases provides a compelling example of the superiority of the 7-azaindole scaffold. In a study investigating Pim kinase inhibitors, replacing a 7-azaindole ring with an indole ring resulted in a significant loss of potency.[3]
| Scaffold | Target Kinase | IC50 (nM) | Fold Difference | Reference |
| 7-Azaindole Analog | Pim-2 | 1.3 | - | [3] |
| Indole Analog | Pim-2 | ~52 | 40-fold decrease | [3] |
This 40-fold decrease in inhibitory potency highlights the critical contribution of the second hydrogen bond facilitated by the N7 atom of the azaindole.[3] Even in kinases like Pim that have a unique proline residue in the hinge region, which prevents a canonical backbone N-H donation, the 7-azaindole scaffold can engage in non-canonical hydrogen bonds, underscoring its versatility and robust binding capabilities.[3]
Experimental Protocols for Scaffold Evaluation
To empirically determine the binding characteristics of your compounds, rigorous and well-controlled biochemical and biophysical assays are essential. Below are step-by-step methodologies for two key experiments.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for determining inhibitor potency (IC50) in a high-throughput format.[7][8]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test inhibitor. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor competes with the tracer, disrupting FRET and causing a decrease in the signal.[7][9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X solution of your test compounds (indole and 7-azaindole analogs) and a known control inhibitor by serial dilution in kinase buffer.
-
Prepare a 2X solution of the target kinase and the Eu-anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the appropriate kinase tracer in kinase buffer.
-
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add 4 µL of the 4X inhibitor solutions to the sample wells.[9] Add 4 µL of kinase buffer with DMSO to control wells.
-
-
Kinase/Antibody Addition:
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.[9]
-
-
Tracer Addition & Incubation:
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions.[10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[10]
Principle: A solution of the inhibitor (the "ligand") is titrated into a solution of the kinase (the "macromolecule") at a constant temperature. The instrument measures the minute heat changes that occur upon binding, generating a binding isotherm that can be analyzed to extract thermodynamic parameters.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the kinase protein and inhibitor solutions in the exact same buffer to minimize heats of dilution. Dialysis is highly recommended.
-
Thoroughly degas both solutions immediately before the experiment.
-
Typically, the kinase concentration in the sample cell should be 10-100 times the expected Kd, and the inhibitor concentration in the syringe should be 10-20 times the kinase concentration.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm) and the reference power.
-
-
Loading the Instrument:
-
Carefully load the kinase solution into the sample cell and the inhibitor solution into the titration syringe, avoiding the introduction of air bubbles.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Program a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the inhibitor solution into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heats of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Conclusion and Strategic Implications
The evidence strongly supports the strategic selection of the 7-azaindole scaffold over the traditional indole ring for the design of potent, ATP-competitive kinase inhibitors. The key advantages conferred by the nitrogen atom at the 7-position are:
-
Enhanced Potency: The ability to form a bidentate hydrogen bond with the kinase hinge region provides a significant affinity advantage, often leading to nanomolar or even sub-nanomolar inhibitors.
-
Improved Physicochemical Properties: The introduction of a nitrogen atom generally improves solubility and other ADME properties, which are critical for developing viable drug candidates.[1][5]
-
Versatile Binding: The 7-azaindole scaffold has demonstrated robust binding across a wide range of kinases, making it a "privileged" fragment in kinase drug discovery.[2]
While the indole scaffold remains a valuable tool in medicinal chemistry, for projects targeting the ATP-binding site of kinases, the 7-azaindole motif represents a more rational and often more successful starting point. By leveraging the principles and experimental protocols outlined in this guide, researchers can make more informed decisions in their scaffold selection, accelerating the discovery of novel and effective kinase inhibitors.
References
-
New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. Available at: [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. Available at: [Link]
-
Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]
-
Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;... - ResearchGate. Available at: [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. Available at: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - NIH. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]
-
LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Isothermal titration calorimetry (ITC) indicates direct binding of... - ResearchGate. Available at: [Link]
-
heterocyclic chemistry - Wipf Group. Available at: [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Biochemical kinase assay to improve potency and selectivity - Domainex. Available at: [Link]
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - MDPI. Available at: [Link]
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay - Fisher Scientific. Available at: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
A Senior Application Scientist’s Guide to the Cellular Validation of 7-Azaindole Kinase Inhibitors
The 7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Its unique ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly valuable starting point for drug discovery programs targeting cancer, inflammatory disorders, and neurodegenerative diseases.[2][4] However, success in a biochemical assay is merely the first step. The true potential of a 7-azaindole inhibitor is only revealed through rigorous validation in cellular models.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical stages of cellular validation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our objective is to answer three fundamental questions:
-
Cellular Access & Potency: Does the inhibitor cross the cell membrane and exert a general effect on cell viability or proliferation?
-
Target Engagement & Pathway Modulation: Does the inhibitor interact with its intended intracellular target and modulate the associated signaling pathway?
-
Phenotypic Consequence: Does target modulation translate into a desired, quantifiable biological outcome, such as cell cycle arrest or apoptosis?
The Validation Cascade: A Tiered Approach
A logical, tiered approach to cellular validation is essential for efficiently characterizing an inhibitor. This workflow begins with broad, phenotypic assessments and progressively narrows the focus to specific, on-target mechanisms.
Caption: A tiered workflow for cellular validation of kinase inhibitors.
Tier 1: Assessing Global Cellular Effects
The initial goal is to determine whether the 7-azaindole compound has a biological effect on whole cells and to establish a therapeutic window. These assays are fundamental for calculating key metrics like the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition).
Core Methodologies: Viability vs. Proliferation
It is crucial to distinguish between assays that measure cytotoxicity (cell death) and those that measure anti-proliferative (cytostatic) effects.
| Assay Type | Principle | Advantages | Disadvantages | Common Assays |
| Metabolic Viability | Measures metabolic activity (e.g., mitochondrial reductase activity) as a proxy for the number of viable cells.[5] | High-throughput, rapid, sensitive. | Can be confounded by compounds affecting metabolism; does not distinguish cytostatic from cytotoxic effects. | MTT, MTS, WST-1, CellTiter-Glo® |
| Cell Proliferation | Measures total cellular protein or DNA content, reflecting the net result of cell growth over time. | Directly measures growth inhibition; less prone to metabolic artifacts. | Typically longer endpoint assays (48-72h); may require cell fixation. | Sulforhodamine B (SRB)[6], Crystal Violet, CyQUANT™ |
A novel 7-azaindole derivative targeting the DEAD-box helicase DDX3 was initially evaluated for its cytotoxic effect using an MTT assay across several cancer cell lines, establishing its IC50 values as a primary metric of potency.[7] Similarly, novel PI3K inhibitors with a 7-azaindole scaffold demonstrated potent antiproliferative activities in various human cancer cell lines, which was a key finding supporting their further development.[6]
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized method for assessing the effect of a 7-azaindole inhibitor on the metabolic activity of adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)[7]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
7-azaindole inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-azaindole inhibitor in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Tier 2: Confirming Target Engagement and Pathway Modulation
Once an inhibitor demonstrates cellular potency, it is imperative to verify that its mechanism of action is through the intended target. The gold-standard technique for this is Western Blotting, which allows for the direct visualization of the phosphorylation status of the target kinase and its downstream substrates.
The Rationale of Phospho-Protein Detection
Kinase inhibitors function by blocking the transfer of phosphate from ATP to a substrate. Therefore, a successful inhibitor will lead to a decrease in the phosphorylated (activated) form of its target and downstream effectors, without changing the total amount of these proteins. For example, validating a 7-azaindole inhibitor of the FGF19/FGFR4 signaling pathway involved demonstrating a significant reduction in the phosphorylation of FRS2α, AKT, and ERK in HuH-7 cells.[8]
Caption: PI3K/AKT pathway, a common target for 7-azaindole inhibitors.[6]
Experimental Protocol: Western Blot for Phospho-AKT (Ser473)
This protocol details how to assess the activity of a 7-azaindole PI3K inhibitor by measuring the phosphorylation of AKT, a key downstream node.[9]
Materials:
-
Cells treated with various concentrations of the inhibitor and a vehicle control.
-
Cold PBS.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Wash treated cell monolayers with cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.
A dose-dependent decrease in the p-AKT signal, with no change in total AKT or GAPDH, provides strong evidence of on-target activity.
Tier 3: Quantifying Phenotypic Outcomes
Successful target modulation should induce a specific, desired cellular phenotype. For many anti-cancer kinase inhibitors, the intended outcomes are cell cycle arrest and/or apoptosis.
Cell Cycle Analysis
Many kinases, such as Aurora kinases or CDKs, are critical regulators of the cell cycle.[2][11] Inhibition of these targets is expected to cause cells to accumulate in a specific phase of the cell cycle. For instance, inhibition of Aurora B kinase leads to an exit from mitosis without cell division (cytokinesis), resulting in polyploid cells that subsequently undergo apoptosis.[11] This can be quantified using flow cytometry.
Apoptosis Induction
A primary goal of cancer therapeutics is to induce programmed cell death, or apoptosis. The translocation of phosphatidylserine to the outer cell membrane is an early marker of apoptosis and can be detected using fluorescently-labeled Annexin V.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following inhibitor treatment.
Materials:
-
Cells treated with inhibitor and controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Comparative Data Summary
To effectively compare lead candidates, all data should be consolidated. The table below illustrates how to compare hypothetical 7-azaindole inhibitors against different kinases.
| Compound ID | Target Kinase | Cell Line | Proliferation GI50 (µM) | p-Target IC50 (µM) (Western Blot) | Apoptosis (% Annexin V+ at 1 µM) |
| AZ-001 | PI3K | MCF-7 | 0.25 | 0.15 (p-AKT) | 45% |
| AZ-002 | FGFR4 | HuH-7 | 0.80 | 0.55 (p-FRS2α) | 25% |
| AZ-003 | Aurora B | HCT116 | 0.05 | 0.03 (p-Histone H3) | 68% |
| Control | Staurosporine | MCF-7 | 0.01 | N/A (Pan-kinase) | 85% |
This comparative view allows for a holistic assessment. For example, AZ-003 shows excellent concordance between its anti-proliferative activity, on-target potency, and its ability to induce a strong apoptotic response, marking it as a promising lead candidate. The discrepancy between biochemical and cellular potency is expected and can be influenced by factors like cell permeability and protein binding.[9]
Conclusion
The validation of 7-azaindole inhibitors in cellular models is a multi-faceted process that requires more than just running assays. It demands a deep understanding of the underlying cell biology and the mechanism of action of the target kinase. By employing a tiered validation cascade—assessing global effects, confirming on-target pathway modulation, and quantifying the functional outcome—researchers can build a comprehensive and compelling data package. This rigorous, evidence-based approach is crucial for identifying truly promising lead candidates and is the foundation upon which successful drug development programs are built.
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available from: [Link]
-
Azaindole Therapeutic Agents. National Center for Biotechnology Information (PMC). Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications. Available from: [Link]
-
Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. PubMed. Available from: [Link]
-
Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Cell-based test for kinase inhibitors. INiTS. Available from: [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available from: [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]
-
Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. AACR Journals. Available from: [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. Available from: [Link]
-
High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL. National Institutes of Health (NIH). Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. ResearchGate. Available from: [Link]
-
Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. aacrjournals.org [aacrjournals.org]
comparative analysis of 7-azaindole and 7-azaindazole bioisosteres
Executive Summary: The Scaffold Selection Matrix
In the design of ATP-competitive kinase inhibitors, the choice between 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and 7-azaindazole (1H-pyrazolo[3,4-b]pyridine) is rarely arbitrary. While both serve as bioisosteres for the privileged indole and purine scaffolds, they drive distinct physicochemical and metabolic outcomes.
The Verdict:
-
Select 7-Azaindole when maximizing hinge-binding affinity via a bidentate motif is the priority. It is the industry standard (e.g., Vemurafenib) for mimicking the adenine ring of ATP, offering superior basicity (pKa ~4.6) and solubility compared to indoles.
-
Select 7-Azaindazole to modulate tautomeric preference or alter the hydrogen bond donor/acceptor vectors. However, proceed with caution: contrary to common intuition, the 7-azaindazole core does not inherently solve Aldehyde Oxidase (AO) metabolic liabilities and may require C3-blocking strategies.
Quick Comparison Table
| Feature | 7-Azaindole | 7-Azaindazole |
| Hinge Binding Mode | Excellent Bidentate (Donor-Acceptor) | Good, but dependent on tautomer ( |
| Basicity (pKa of Pyridine N) | ~4.6 (Moderately Basic) | ~1.5 (Weakly Basic) |
| Aqueous Solubility | High (at physiological pH) | Moderate to Low |
| Metabolic Liability | CYP450 oxidation; AO (moderate) | High risk of Aldehyde Oxidase (AO) attack |
| Key Drug Example | Vemurafenib (Zelboraf) | Axitinib (Indazole analog reference) |
Structural & Physicochemical Fundamentals
Hydrogen Bonding & Binding Modes
The primary utility of these scaffolds lies in their ability to mimic the purine ring of ATP.
-
7-Azaindole: The N7 nitrogen (pyridine-like) acts as a hydrogen bond acceptor, while the N1 nitrogen (pyrrole-like) acts as a donor.[1] This creates a rigid, planar "Donor-Acceptor" motif that perfectly complements the "Acceptor-Donor" backbone residues (typically the hinge region) of kinases.
-
7-Azaindazole: The introduction of the extra nitrogen in the 5-membered ring creates a tautomeric equilibrium. While the
-tautomer is generally preferred in solution, the -tautomer can be stabilized by specific binding pockets. This flexibility can be a double-edged sword: it allows for unique binding modes but entails an entropic penalty if the protein must "select" a minor tautomer.
Acidity and Solubility (The pKa Factor)
One of the most critical, yet overlooked, differences is basicity.
-
7-Azaindole: The pyridine nitrogen has a pKa of approximately 4.59 .[2] This means it is partially protonated in the acidic environment of the stomach, significantly aiding dissolution.
-
7-Azaindazole: The electron-withdrawing effect of the adjacent nitrogen renders the pyridine ring much less basic (pKa < 2). Consequently, 7-azaindazoles often suffer from solubility-limited absorption unless solubilizing groups (e.g., piperazines, morpholines) are appended elsewhere.
Figure 1: Decision logic for selecting between azaindole and azaindazole scaffolds based on physicochemical requirements.
Metabolic Stability: The Aldehyde Oxidase Trap
Expert Insight: A common misconception in medicinal chemistry is that adding nitrogen atoms (transitioning from indole
AO is a cytosolic enzyme that oxidizes electron-deficient heterocycles at the carbon adjacent to the nitrogen.
-
7-Azaindole: Susceptible to AO oxidation, typically at the C2 position, though often less so than quinoline.
-
7-Azaindazole: Experimental data indicates that 7-azaindazoles are frequently equipotent substrates for AO compared to 7-azaindoles. The electron-deficient nature of the pyrazole ring does not protect the pyridine core from nucleophilic attack by the AO enzyme.
Mitigation Strategy: If using 7-azaindazole, you must screen for AO stability early (using human cytosolic fractions, as microsomes lack AO). Blocking the C3 position with a substituent (e.g., methyl, Cl, or CN) is a proven strategy to sterically hinder the enzyme.
Synthetic Accessibility & Workflows
From a process chemistry standpoint, 7-azaindole is more accessible due to the sheer volume of commercial intermediates. However, 7-azaindazole synthesis is robust and scalable.
7-Azaindole Synthesis (The Bartoli/Sonogashira Routes)
The classic route involves the Bartoli Indole Synthesis using ortho-nitro-pyridines, but modern drug discovery favors the Sonogashira Cyclization :
-
Starting Material: 2-amino-3-iodopyridine.[3]
-
Coupling: Sonogashira coupling with an alkyne (or TMS-acetylene).
-
Cyclization: Base-mediated cyclization (e.g., KOtBu) to close the pyrrole ring.
7-Azaindazole Synthesis (Hydrazine Cyclization)
The most reliable route for 7-azaindazole avoids expensive palladium catalysts for the ring closure.
-
Starting Material: 2-fluoro-3-formylpyridine (or 3-acylpyridine).
-
Reagent: Hydrazine hydrate (or substituted hydrazines).
-
Mechanism: SNAr displacement of the fluorine followed by condensation with the aldehyde.
Figure 2: Comparative synthetic workflows. The azaindazole route (bottom) is often preferred for scale-up due to the absence of heavy metals in the cyclization step.
Experimental Protocol: Comparative Solubility & pKa Assay
To empirically validate the choice between these scaffolds, the following protocol measures the thermodynamic solubility and pKa. This is superior to kinetic solubility as it accounts for the crystalline lattice energy.
Materials
-
Analytes: 7-azaindole and 7-azaindazole test compounds (10 mM DMSO stock).
-
Buffers: Universal buffer system (pH 2.0 to 10.0).
-
Instrument: UV-Vis Spectrophotometer or HPLC-UV.
Step-by-Step Methodology
-
Preparation: Prepare 10 standard solutions of the test compound (50 µM) in buffers ranging from pH 2.0 to 12.0.
-
Incubation: Shake samples at 25°C for 24 hours to ensure equilibrium (for solubility) or 1 hour (for pKa).
-
Filtration: Filter saturated solutions using a 0.45 µm PVDF membrane plate to remove undissolved solids.
-
Quantification: Measure UV absorbance at
(typically 280-300 nm). -
Data Analysis:
-
Plot Absorbance (or Concentration) vs. pH.
-
pKa Determination: The inflection point of the sigmoidal curve represents the pKa.
-
Intrinsic Solubility (
): The solubility plateau at pH values where the molecule is neutral.
-
Expected Outcome:
-
7-Azaindole: You will observe a pKa inflection ~4.6. Solubility will increase drastically below pH 4.
-
7-Azaindazole: You will likely see a flat solubility profile across the physiological range (pH 2-7) due to its very low basicity, confirming the need for solubility-enhancing appendages.
References
-
7-Azaindole as a Privileged Scaffold
-
Metabolic Stability (AO Liability)
-
Synthesis of 7-Azaindazole
-
Physicochemical Properties (pKa)
Sources
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Selectivity Profile of 7-Azaindole Kinase Inhibitors
Introduction: The Privileged Scaffold and the Quest for Specificity
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, governing a vast array of cellular processes from proliferation to apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors that can modulate kinase function has therefore become a cornerstone of targeted therapy.
Within this field, the 7-azaindole scaffold has earned its status as a "privileged structure."[2][3] Its remarkable utility stems from its structural resemblance to the adenine core of ATP, allowing it to act as an effective ATP competitor.[2] The defining feature of the 7-azaindole core is its ability to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site—the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a donor.[4][5] This bidentate interaction provides a strong anchor for inhibitor binding, a principle elegantly demonstrated by the success of Vemurafenib (Zelboraf®), a B-RAF inhibitor developed from a 7-azaindole fragment.[4][5]
However, potency is only half the story. The human kinome comprises over 500 members, many of which share significant structural homology in their ATP-binding pockets.[6] Consequently, achieving inhibitor selectivity—the ability to potently inhibit the intended target kinase while sparing other kinases—is the paramount challenge. A non-selective inhibitor can lead to significant off-target toxicities, while a highly selective one promises a cleaner therapeutic window. This guide provides an in-depth comparison of methodologies to profile the selectivity of 7-azaindole inhibitors, grounded in the principles of rigorous scientific validation.
The Selectivity Profiling Workflow: A Multi-Faceted Approach
Assessing the true selectivity of a kinase inhibitor is not a single experiment but a systematic, tiered process. The causality behind this workflow is to move from high-throughput, direct biochemical measurements to more complex, physiologically relevant cellular models. This ensures that resources are focused on compounds that show genuine promise in a biological context.
Caption: Workflow for kinase inhibitor selectivity profiling.
Pillar 1: Biochemical Assays - The Foundation of Potency and Selectivity Measurement
The initial assessment of an inhibitor's selectivity is almost universally performed using biochemical assays.[7] These in vitro systems utilize purified, recombinant kinase enzymes to provide a direct and unambiguous measure of a compound's inhibitory activity against a specific target.[7]
Causality of Method Choice
The choice of assay format is critical and depends on the required throughput, sensitivity, and potential for compound interference.
-
Radiometric Assays: These are often considered the "gold standard."[8] They directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate peptide or protein.[9] Their key advantage is a direct, highly sensitive readout with minimal interference from compound autofluorescence or light scattering.
-
Fluorescence/Luminescence-Based Assays: These are high-throughput-friendly alternatives. Luminescence assays, for instance, can measure the depletion of ATP in the reaction, which is directly proportional to kinase activity.[8] While powerful, they require careful controls to rule out compound interference with the detection reagents (e.g., luciferase).[6]
A crucial parameter in these assays is the ATP concentration. To assess the intrinsic binding affinity of an inhibitor, assays are often run with the ATP concentration at or near the Michaelis constant (Kₘ) for each specific kinase.[9] However, this does not reflect the cellular environment, where ATP levels are in the millimolar range (1-5 mM).[10] Profiling at physiological ATP concentrations is therefore essential later in the discovery cascade to predict how an inhibitor will perform against the high levels of endogenous competitor in a cell.[8]
Protocol: Validated Radiometric Kinase Assay for IC₅₀ Determination
This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a master mix containing the appropriate buffer (e.g., HEPES), cofactors (e.g., MgCl₂, MnCl₂), and additives (e.g., DTT, BSA) optimized for the target kinase.
-
Compound Dilution: Perform a serial dilution of the 7-azaindole inhibitor in 100% DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase buffer. This minimizes the final DMSO concentration in the assay to ≤1%.
-
Substrate & Enzyme Mix: Prepare a mix of the kinase and its specific substrate in kinase buffer.
-
ATP Mix: Prepare the ATP solution, including [γ-³³P]-ATP, in kinase buffer to achieve the desired final concentration (e.g., Kₘ or 1 mM).
-
-
Assay Execution (96-well plate format):
-
Add 10 µL of each diluted inhibitor concentration to triplicate wells.
-
Controls:
-
Negative Control (0% Inhibition): Add 10 µL of buffer with the same final DMSO concentration.
-
Positive Control (100% Inhibition): Add 10 µL of a pan-kinase inhibitor like Staurosporine at a saturating concentration (e.g., 10 µM).[11]
-
-
Initiate the reaction by adding 20 µL of the Substrate & Enzyme Mix to all wells. Allow pre-incubation for 10-15 minutes at room temperature to permit compound binding.
-
Start the phosphorylation reaction by adding 20 µL of the ATP Mix to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of phosphoric acid.
-
-
Signal Detection & Validation:
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Validation: The signal from the positive control wells should be near background, while the negative control wells show robust signal. The Z'-factor, calculated from these controls, should be ≥ 0.5 for a robust assay.
-
Pillar 2: Kinome Scanning - Unveiling the Broader Selectivity Landscape
While testing against a small panel of related kinases is informative, it is insufficient to declare a compound selective.[10] The true selectivity profile can only be revealed by screening against a large, diverse panel of kinases.
KINOMEscan®: An ATP-Independent Binding Assay
A leading technology for this purpose is the KINOMEscan® platform, which employs an active site-directed competition binding assay.[12][13]
-
Mechanism: A test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is then quantified via qPCR of its DNA tag.[12]
-
Key Advantage: This method is ATP-independent. It measures the true thermodynamic dissociation constant (Kᵈ), providing a direct measure of binding affinity. This is a more fundamental measure of interaction than an IC₅₀ value, which can be influenced by the ATP concentration in the assay.[12]
The output is often visualized as a "tree-spot" diagram, mapping the inhibited kinases onto the human kinome tree, providing an immediate and intuitive picture of a compound's selectivity.
Comparative Data: Selectivity Profiles of 7-Azaindole Inhibitors
The versatility of the 7-azaindole scaffold has led to inhibitors targeting a wide range of kinases.[4] The table below summarizes publicly available data for several examples, illustrating the diverse selectivity profiles that can be achieved through modification of the core structure.
| Compound/Inhibitor | Primary Target Kinase | On-Target Potency (IC₅₀, nM) | Key Off-Targets (Potency, nM) | Reference(s) |
| Vemurafenib (PLX4032) | B-Raf (V600E mutant) | 31 | Over 60 other kinases showed >100-fold less inhibition. | [5] |
| Compound 6h | B-Raf | 2.5 | Showed an outstanding selectivity profile against other kinases. | [14] |
| Compound 12 (PI3Kγ) | PI3Kγ | 3.4 | >300-fold selectivity against other class I PI3K isoforms. | [15] |
| Compound 34d (Cdc7) | Cdc7 | 31 | CDK1 (240), CDK2 (1600) | [16] |
| Compound 97 (JAK2) | JAK2 | 1 | Data on broader panel not specified. | [17] |
| Derivative 178d (VEGFR2) | VEGFR2 | 37 | GSK3β (Inactive) | [17] |
Note: Direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions.[17]
Pillar 3: Cellular Assays - The Bridge to Physiological Relevance
A compound that is potent and selective in a biochemical assay is not guaranteed to succeed in a cell. Cellular assays are the critical next step to confirm that the inhibitor can cross the cell membrane, engage its target in the complex intracellular environment with high ATP, and elicit a functional downstream response.[18]
From Target Engagement to Functional Output
-
Cellular Target Engagement: Techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can directly measure a compound's binding to its target protein inside living cells, providing a cellular Kᵈ. Comparing this value to the biochemical Kᵈ or IC₅₀ is crucial.
-
Downstream Pathway Modulation: The definitive proof of on-target activity is to measure the phosphorylation status of a known, direct substrate of the target kinase. For example, for a B-Raf inhibitor, one would use Western blotting to measure the levels of phosphorylated MEK (p-MEK). A selective inhibitor should reduce p-MEK levels at concentrations that correlate with its cellular target engagement potency, without affecting signaling pathways of known off-targets.
Caption: Inhibition of the MAPK pathway by a B-Raf inhibitor.
The diagram above illustrates the intended action of a 7-azaindole B-Raf inhibitor on the MAPK signaling cascade. The dashed red line indicates potential off-target inhibition, which could lead to unintended modulation of other cellular pathways, highlighting the critical importance of a comprehensive selectivity assessment.
Conclusion
The 7-azaindole scaffold is a powerful and validated starting point for the development of potent kinase inhibitors. However, the ultimate clinical and research utility of these molecules is dictated by their selectivity profile. A rigorous, multi-tiered assessment strategy—beginning with robust biochemical assays, expanding to comprehensive kinome-wide screens, and culminating in physiologically relevant cellular validation—is non-negotiable. This systematic approach, grounded in explaining the causality behind each experimental step, is the only way to confidently distinguish a truly selective chemical probe or drug candidate from a promiscuous compound, ultimately paving the way for safer and more effective targeted therapies.
References
-
I, T., & S, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. Retrieved from [Link]
-
Bamborough, P., & Drewry, D. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of Medicinal Chemistry, 53(14), 5145–5157. Retrieved from [Link]
-
MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1549. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1549. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Azaindole Therapeutic Agents. ACS Omega, 4(7), 11756–11766. Retrieved from [Link]
-
ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
Cell Chemical Biology. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 440(3), 301–317. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
YouTube. (2024, January 23). Lock and Key with SignalChem Biotech: Drug Discovery in Action. Retrieved from [Link]
-
PubMed. (2008, August 15). Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors. Retrieved from [Link]
-
PubMed. (2018, January 11). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Retrieved from [Link]
-
J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Retrieved from [Link]
-
MDPI. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Retrieved from [Link]
-
DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
PubMed. (2014). Polo-like kinases inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. Retrieved from [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. youtube.com [youtube.com]
- 14. Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Cross-Reactivity & Selectivity of 7-Azaindole Kinase Inhibitors
Topic: Cross-Reactivity Studies of 7-Azaindole Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Privileged" but "Promiscuous" Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern kinase inhibitor discovery. Structurally bioisosteric to the purine ring of ATP, it possesses an intrinsic affinity for the kinase hinge region. While this "privileged" status facilitates potent binding across the kinome, it simultaneously introduces a critical challenge: cross-reactivity .
For the drug developer, the 7-azaindole moiety is a double-edged sword. It drives potency but often necessitates extensive decoration to achieve selectivity. This guide objectively compares 7-azaindole-based clinical candidates against alternative scaffolds, analyzing the structural basis of their promiscuity, their "paradoxical" signaling effects, and the experimental workflows required to de-risk them.
Mechanistic Analysis: Structural Basis of Cross-Reactivity
The 7-azaindole core interacts with the kinase hinge region primarily through bidentate hydrogen bonds.[1][2] However, unlike rigid scaffolds, 7-azaindole exhibits a unique "flip" capability that expands its off-target profile.
The Binding Modes[1][3][4]
-
Normal Mode: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone NH of the GK+1 residue (residue +1 from the Gatekeeper), while the pyrrole NH (N1) donates a hydrogen bond to the backbone carbonyl of GK+1 .
-
Flipped Mode: The scaffold rotates 180°. The N7 atom now interacts with GK+3 , while C3 substituents project into the solvent or specific hydrophobic pockets. This adaptability allows the scaffold to accommodate diverse hinge architectures, increasing the risk of off-target hits (e.g., JAK2, c-Met, ASK1).
Visualization: Hinge Binding Topology
The following diagram illustrates the structural logic of 7-azaindole binding modes compared to the native ATP purine interaction.
Caption: Comparative binding topology showing the rotational adaptability of the 7-azaindole scaffold within the kinase hinge pocket.
Comparative Analysis: 7-Azaindole vs. Alternative Scaffolds[4][5]
This section contrasts specific 7-azaindole inhibitors with alternative chemical classes, highlighting performance metrics such as the Paradox Index (for BRAF) and Selectivity/Toxicity Ratios (for CSF1R).
Case Study A: BRAF Inhibition (Melanoma)
Comparison: Vemurafenib (7-azaindole) vs. Dabrafenib (Thiazole/Pyrimidine).[3]
Vemurafenib was the first fragment-based success story using 7-azaindole. However, its binding mode induces a conformation that can paradoxically activate ERK in WT-BRAF cells, leading to secondary malignancies (e.g., cuSCC).
| Feature | Vemurafenib (7-Azaindole) | Dabrafenib (Thiazole) | Scientific Insight |
| Scaffold Class | Fused bicyclic (Purine mimic) | Polysubstituted Thiazole | 7-azaindoles are "harder" hinge binders; Thiazoles offer distinct vectors. |
| Binding Affinity (Kd) | ~9.1 kcal/mol | ~9.4 kcal/mol | Comparable potency, but distinct thermodynamic signatures.[4] |
| Paradox Index | Low (High Paradoxical Activation) | High (Lower Activation) | Vemurafenib induces stronger RAF dimerization in WT cells, driving toxicity. |
| Off-Target Hits | SRMS, ACK1, RIPK4 | NEK9, SIK1 | RIPK4 inhibition by Vemurafenib is a specific off-target liability. |
| Clinical Toxicity | Higher rate of cuSCC | Lower rate of cuSCC | Direct correlation with the "Paradox Index" and off-target profile. |
Key Takeaway: While the 7-azaindole scaffold provided the potency required for the first-in-class BRAF inhibitor, the alternative thiazole scaffold of Dabrafenib offered a superior "Paradox Index," reducing mechanism-based toxicity.
Case Study B: CSF1R Inhibition (Tenosynovial Giant Cell Tumor)
Comparison: Pexidartinib (7-azaindole) vs. Vimseltinib (Switch-Control Inhibitor).[5][6]
Pexidartinib (PLX3397) illustrates the "multi-kinase" risk of 7-azaindoles. While approved, it carries a Black Box Warning for hepatotoxicity, partly linked to reactive metabolites and off-target kinase inhibition (e.g., FLT3, KIT).
| Feature | Pexidartinib (7-Azaindole) | Vimseltinib (Switch-Control) | Scientific Insight |
| Selectivity Profile | Promiscuous (Hits CSF1R, KIT, FLT3) | Highly Selective (>500x vs KIT/FLT3) | Pexidartinib relies on Type I (active) binding; Vimseltinib exploits the switch pocket (Type II). |
| Metabolic Risk | High (Reactive Metabolites) | Low | Pexidartinib generates reactive iminium species via CYP3A/Aldehyde Oxidase. |
| Safety Warning | Boxed Warning (Liver Injury) | No Boxed Warning (Expected) | Structural promiscuity + metabolic liability = clinical hepatotoxicity. |
| Target Engagement | ATP-competitive (Hinge) | Allosteric/Switch Pocket | 7-azaindoles struggle to achieve the selectivity of switch-pocket binders. |
Experimental Protocols: Validating Selectivity
To de-risk a 7-azaindole lead, a "self-validating" screening cascade is required. Relying solely on biochemical IC50s is insufficient due to the high intracellular ATP concentrations that compete with these hinge binders.
Workflow Visualization
Caption: Integrated workflow for de-risking 7-azaindole promiscuity and metabolic liability.
Protocol 1: High-ATP Biochemical Profiling
Standard IC50 assays often use low ATP (at Km), which artificially inflates the potency of ATP-competitive 7-azaindoles.
-
Method: Radiometric Transcreener® ADP Assay.
-
Critical Modification: Perform profiling at 1 mM ATP (physiologic) rather than Km.
-
Why: 7-azaindoles are often "Type I" inhibitors. If their residence time is short, high ATP will significantly shift the IC50, revealing "true" physiological selectivity.
Protocol 2: NanoBRET™ Cellular Target Engagement
To confirm that biochemical selectivity translates to the intracellular environment.
-
Principle: Energy transfer between a NanoLuc-kinase fusion and a cell-permeable fluorescent tracer.[7]
-
Procedure:
-
Transfection: Express NanoLuc-Kinase fusion in HEK293 cells.
-
Tracer Addition: Add a broad-spectrum tracer (e.g., K-4 or K-5) at a concentration near its Kd.
-
Competition: Treat cells with the 7-azaindole test compound.
-
Readout: Measure loss of BRET signal.
-
-
Data Output: Cellular Ki . This is the gold standard for verifying if an "off-target" hit seen in Step 1 is relevant in live cells.
Protocol 3: Reactive Metabolite Trapping (Safety)
Given the Pexidartinib precedent, this is mandatory for 7-azaindoles.
-
Method: LC-MS/MS Metabolomics with Trapping Agents.
-
Reagents: Glutathione (GSH) and Methoxyamine.
-
Procedure: Incubate compound with Human Liver Microsomes (HLM) + NADPH + GSH.
-
Analysis: Search for M+307 Da (GSH adducts). The presence of these adducts indicates the formation of reactive electrophiles (e.g., quinone imines) prone to causing idiosyncratic toxicity.
References
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical and Pharmaceutical Bulletin, 2018. [Link]
-
Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity Oncotarget, 2016.[3] [Link]
-
Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Chemical Research in Toxicology, 2023. [Link]
-
Quantitative, Wide-Spectrum Kinase Profiling in Live Cells (NanoBRET) Cell Chemical Biology, 2018. [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors ACS Medicinal Chemistry Letters, 2016. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. promegaconnections.com [promegaconnections.com]
Definitive Structural Validation: X-ray Crystallography vs. Alternatives for 7-Azaindole Scaffolds
Executive Summary: The "Privileged" but Deceptive Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern kinase inhibitor design. Structurally mimicking the purine ring of ATP, it is designed to form a robust bidentate hydrogen-bonding network with the kinase hinge region.
However, for medicinal chemists and structural biologists, this scaffold presents a specific "crystallographic trap." Due to the pseudo-symmetry of the fused ring system, the electron density of the nitrogen at position 7 (N7) and the carbon at position 7 in an indole (or the corresponding CH in a flipped azaindole) can be indistinguishable at standard resolutions (>2.0 Å).
Misinterpreting the binding mode—specifically the "Flip" (180° rotation) or tautomeric state—can lead to months of wasted SAR (Structure-Activity Relationship) cycles. This guide compares X-ray crystallography against orthogonal methods and details a rigorous protocol to validate the binding mode definitively.
The Core Challenge: The "Flip" and Tautomerism
In the "Normal" binding mode, 7-azaindole acts as a classic H-bond Donor-Acceptor pair:
-
N1-H (Pyrrole): H-bond Donor
Hinge Carbonyl. -
N7 (Pyridine): H-bond Acceptor
Hinge Amide NH.
The Ambiguity:
At resolutions worse than 2.0 Å, the electron density of a Nitrogen atom (7 electrons) is difficult to distinguish from a Carbon atom (6 electrons). If the ligand is modeled in a "Flipped" orientation (rotated 180°), the H-bonding potential is chemically disrupted, but the crystallographic fit (
Comparative Analysis: X-ray vs. Alternatives
While X-ray is the industry standard, it is not the only tool. The following table objectively compares X-ray against NMR, Cryo-EM, and In Silico Docking for this specific scaffold.
| Feature | X-ray Crystallography | Solution NMR | Cryo-EM | In Silico Docking |
| Primary Output | Static 3D Coordinates (Electron Density) | Dynamic Solution Structure (Nuclear Spin) | Coulomb Potential Map | Predicted Energy Pose |
| Resolution Limit | High (0.8 Å - 3.0 Å) | Medium (Distance restraints) | Low-Medium (2.0 Å - 4.0 Å for ligands) | N/A (Theoretical) |
| 7-Azaindole Specifics | Gold Standard. Can distinguish N vs. C via B-factor analysis and difference maps. | Excellent for protonation states and tautomers (N-H detection). | Weak. Often lacks resolution to orient the planar ring definitively. | Unreliable. Scoring functions often fail to penalize the "flipped" decoy adequately. |
| Throughput | High (with synchrotrons/automation) | Low (requires isotopic labeling) | Low (grid prep/processing) | Ultra-High |
| Sample Req. | Crystallizable protein (>95% pure) | High conc. (>0.5 mM), <50 kDa size limit | Large complexes (>100 kDa preferred) | None |
| Cost | Moderate | High (instrument time/materials) | High | Low |
Strategic Decision Matrix
When should you deploy X-ray versus NMR? Use this logic flow to optimize resource allocation.
Figure 1: Decision matrix for selecting the structural validation method based on protein size and crystal quality.
Experimental Protocol: The "Definitive" X-ray Workflow
To avoid the "flipped" ligand trap, do not rely on standard automated pipelines. Follow this manual validation protocol.
Phase 1: Complex Formation
Recommendation: Co-crystallization is superior to Soaking for 7-azaindoles.
-
Reasoning: This scaffold often induces "DFG-in" or "DFG-out" conformational changes in the kinase activation loop. Soaking a pre-formed crystal may physically shatter the lattice or trap the ligand in a high-energy, non-native "flipped" state due to lattice constraints.
-
Step: Mix protein with ligand at 1:3 molar ratio. Incubate 1 hour at 4°C before setting drops.
Phase 2: Data Collection & Processing
-
Target Resolution: Aim for < 2.0 Å .
-
Strategy: Collect high-redundancy data (360° rotation) to maximize the signal-to-noise ratio of the anomalous signal (if using halides) and electron density precision.
Phase 3: Refinement & Validation (The Crucial Step)
This is where the binding mode is confirmed.
-
Generate Omit Maps:
-
Refine the structure without the ligand.
-
Inspect the
difference map (green mesh) at 3.0 . The shape must clearly define the protrusion of the exocyclic substituents to orient the core.
-
-
The B-Factor "Temperature" Test:
-
Model the ligand in Orientation A (Normal). Refine. Note the B-factors of the ring atoms.
-
Model the ligand in Orientation B (Flipped). Refine.
-
Analysis:
-
If you place a Carbon (6e) where a Nitrogen (7e) actually sits, the refinement program will lower the B-factor (make it "colder") to artificially boost the scattering density.
-
Rule: The correct orientation will have B-factors that are consistent (flat) across the ring and match the surrounding protein residues.
-
-
-
Interaction Geometry Check:
-
Measure the H-bond distances to the Hinge.[1]
-
Valid: 2.6 Å – 3.2 Å.
-
Invalid: < 2.4 Å (Clash) or > 3.5 Å (Too weak).
-
Note: If the "Normal" mode shows a distance of 3.8 Å to the hinge amide, the ligand is likely not binding in that mode, or a water molecule is mediating the interaction.
-
Phase 4: The "Difference Map" Trick
If resolution is low (~2.5 Å), use the difference between the two models.
-
Calculate a difference map between Model A and Model B.
-
Positive/Negative peaks in the
map at the N1/N7 positions indicate which atom type better fits the experimental scattering.
Visualization of the Binding Logic
Understanding the H-bond network is critical for interpreting the density.
Figure 2: The "Normal" binding mode showing the critical Donor-Acceptor match. The "Flipped" mode places a hydrophobic CH against the Hinge NH, creating an unstable interface.
Conclusion
Validating the 7-azaindole binding mode is not merely a box-ticking exercise; it is the foundation of structure-based drug design (SBDD) for this scaffold. While X-ray crystallography remains the most robust method for determining the 3D pose, it requires careful scrutiny of B-factors and interaction geometries to rule out "flipped" decoys. For cases where protonation states are ambiguous (tautomerism), orthogonal validation via NMR is the recommended best practice.
References
-
Application of 7-Azaindole in Kinase Inhibitors: Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2][3][4] Source: Chemical and Pharmaceutical Bulletin (2017). URL:[Link][2][3][5][6][7][8]
-
Vemurafenib (PLX4032) Structural Discovery: Title: Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
X-ray vs NMR Methodology: Title: Comparison of X-ray Crystallography and NMR Spectroscopy.[8][9][10][11] Source: News-Medical / Life Sciences. URL:[Link]
-
Tautomerism in 7-Azaindoles: Title: The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer.[12] Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Crystallographic Refinement Techniques: Title: Macromolecular refinement validation. Source: Phenix Documentation. URL:[Link]
Sources
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
